Gelsevirine
Description
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Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S,5S,6S,7S,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14?,16?,17+,18-,20-,21-/m0/s1 |
InChI Key |
SSSCMFCWHWCCEH-MULIBQKTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gelsevirine: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic effects. This technical guide synthesizes the current understanding of this compound's mechanism of action at the molecular level. It elucidates its role as a potent inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway and a modulator of the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Furthermore, this document details its interaction with inhibitory neurotransmitter receptors. Quantitative data from key studies are presented for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive overview of this compound's molecular interactions.
Core Mechanisms of Action
This compound exerts its pharmacological effects through multiple molecular targets. The primary mechanisms identified to date are the inhibition of the cGAS-STING pathway, modulation of the JAK2-STAT3 signaling cascade, and interaction with inhibitory glycine (B1666218) receptors.
Inhibition of the STING Signaling Pathway
A substantial body of evidence points to this compound as a specific and potent inhibitor of the STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][2][3]
This compound's inhibitory action on STING signaling involves a dual mechanism:
-
Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[2][3] This was confirmed through in silico docking analysis and surface plasmon resonance (SPR) binding studies, which demonstrated a high affinity of this compound for this pocket.[1][2] By occupying this site, this compound prevents the binding of the natural ligand, 2'3'-cGAMP, thereby locking STING in an inactive conformation and inhibiting its dimerization and subsequent activation.[1][2][3]
-
Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING.[2][3][4] This action reduces the total cellular levels of STING protein, further dampening the downstream signaling cascade.[4] Some evidence suggests that this process may be mediated by the recruitment of the E3 ubiquitin ligase TRIM21.[3][5]
The inhibition of STING activation by this compound leads to the suppression of downstream signaling events, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] This ultimately results in a dose-dependent reduction in the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines such as IL-6 and TNF-α.[1][4] This anti-inflammatory effect has been observed in various models, including sepsis and osteoarthritis.[1][4]
Modulation of the JAK2-STAT3 Signaling Pathway
This compound has been shown to exert neuroprotective effects by downregulating the JAK2-STAT3 signaling pathway, particularly in the context of neuroinflammation associated with ischemic stroke.[6][7][8]
The proposed mechanism involves the direct inhibition of JAK2 activity.[6] Molecular docking studies, kinase inhibition assays, and thermal shift assays indicate that this compound binds to JAK2 and inhibits its kinase activity.[6] This inhibition prevents the phosphorylation and activation of STAT3.[6][8] As a consequence, the translocation of phosphorylated STAT3 to the nucleus and its transcriptional activity on inflammatory gene promoters are reduced.[6] This leads to a decrease in the production of inflammatory mediators and reactive oxygen species (ROS) in microglia, thereby mitigating neuroinflammation and protecting neurons from apoptosis.[6][7]
Interaction with Inhibitory Neurotransmitter Receptors
This compound also modulates the activity of inhibitory glycine receptors (GlyRs), which are ligand-gated ion channels crucial for regulating neuronal excitability in the central nervous system.[9][10][11] Electrophysiological studies have demonstrated that this compound acts as an inhibitor of GlyRs composed of α1, α2, and α3 subunits.[9][10] This inhibition is concentration-dependent, with IC50 values in the micromolar range.[9][10][12] The interaction is thought to occur at the orthosteric binding site, where this compound competes with the endogenous agonist, glycine.[9]
Quantitative Data
The following tables summarize the key quantitative data regarding the molecular interactions of this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Target | Parameter | Value | Cell/System | Reference |
| Human STING-CTD | Kd | 17.5 µM | Surface Plasmon Resonance | [2] |
| Glycine Receptor α1 | IC50 | 40.6 ± 8.2 µM | HEK293 Cells | [9][10][11] |
| Glycine Receptor α2 | IC50 | Not specified | HEK293 Cells | [9][10] |
| Glycine Receptor α3 | IC50 | Not specified | HEK293 Cells | [9][10] |
| GABAA Receptor | IC50 | 251.5 µM | HEK293 Cells | [12] |
Table 2: In Vivo Efficacy (CLP-induced Sepsis Model)
| Treatment | Parameter | Result | Model | Reference |
| This compound (10, 20 mg/kg) | Serum IL-6 | Dose-dependent reduction | C57BL/6J mice | [1][2] |
| This compound (10, 20 mg/kg) | Serum TNF-α | Dose-dependent reduction | C57BL/6J mice | [1][2] |
| This compound (10, 20 mg/kg) | Lung STING expression | Dose-dependent downregulation | C57BL/6J mice | [1][2] |
| This compound (10, 20 mg/kg) | Lung p-TBK1 levels | Dose-dependent suppression | C57BL/6J mice | [1][2] |
| This compound (10, 20 mg/kg) | Lung p-p65 levels | Dose-dependent suppression | C57BL/6J mice | [1][2] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for STING Binding Affinity
This protocol details the method used to determine the binding affinity of this compound to the STING protein.[2]
-
Immobilization: Human STING protein (C-terminal domain) is covalently coupled to a CM5 sensor chip using standard amine coupling chemistry at 25°C. Optimization of immobilization is performed using different concentrations of STING protein in 10 mM sodium acetate (B1210297) at varying pH (4.0, 4.5, 5.0).
-
Binding Analysis: Different concentrations of this compound (ranging from 0 to 64 µM) dissolved in PBS with 5% DMSO are flowed over the STING-immobilized chip surface at a flow rate of 30 µl/min.
-
Data Analysis: The binding kinetics are analyzed using Biacore T200 Evaluation software. The binding data is fitted to a steady-state 1:1 binding model to determine the equilibrium dissociation constant (Kd).
Western Blot for STING Pathway Activation
This protocol outlines the procedure to assess the effect of this compound on the activation of the STING signaling pathway in cell lysates or tissue homogenates.[1][2]
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against STING, phospho-TBK1, TBK1, phospho-p65, p65, phospho-IRF3, and IRF3.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to a loading control such as β-actin or GAPDH.
Whole-Cell Electrophysiology for Glycine Receptor Modulation
This protocol describes the method to evaluate the modulatory effects of this compound on glycine receptors expressed in a heterologous system.[9][10]
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding the desired glycine receptor subunits (e.g., α1).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external solution contains standard physiological ion concentrations. The internal pipette solution contains a chloride-based solution to allow for the measurement of chloride currents.
-
Drug Application: Glycine, the agonist, is applied to the cell to evoke a current. This compound is co-applied with glycine at various concentrations to determine its effect on the glycine-evoked current.
-
Data Analysis: The peak current amplitude in the presence of this compound is measured and normalized to the control current evoked by glycine alone. Concentration-response curves are generated by plotting the normalized current against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizations
Signaling Pathway Diagrams
Caption: this compound's inhibition of the cGAS-STING signaling pathway.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Gelsevirine chemical structure and properties
An In-depth Technical Guide to Gelsevirine: Chemical Structure, Properties, and Therapeutic Potential
Abstract
This compound, a principal oxindole (B195798) alkaloid isolated from the plant Gelsemium elegans, has emerged as a molecule of significant interest in pharmacological research. Possessing a complex polycyclic structure, it exhibits a range of biological activities, including anti-inflammatory, anxiolytic, and analgesic properties.[1][2][3] Recent studies have elucidated its primary mechanism of action as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, a critical component of the innate immune system.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its therapeutic potential for conditions such as sepsis and neuroinflammatory disorders. Detailed experimental protocols and visual representations of its mechanism are included to support further research and drug development efforts.
Chemical Identity and Structure
This compound is classified as a gelsemine-type monoterpenoid indole (B1671886) alkaloid.[3][5] Its intricate spiro-oxindole core structure is a hallmark of the alkaloids found in the Gelsemium genus.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 38990-03-3 | [6][7] |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [6][8][9] |
| IUPAC Name | (3′S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1′-methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3′-[3H]indol]-2′(1′H)-one | [6] |
| InChI Key | SSSCMFCWHWCCEH-MTYPYGCKSA-N | [6] |
| SMILES | O=C1--INVALID-LINK--([H])C[C@]3([H])[C@@]2([H])[C@@]4([H])N5C">C@(C6=CC=CC=C6N1OC)[C@]4([H])[C@]3(C5)C=C | [6] |
Physicochemical Properties
The physicochemical characteristics of this compound are crucial for its handling, formulation, and pharmacokinetic profile. It is typically supplied as a solid powder.[6][8]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 352.4 g/mol | [6][8][9] |
| Appearance | Powder / Solid | [6][8] |
| Purity | ≥98% | [6][8] |
| Boiling Point | 130-150°C (at 0.0001 Torr) | [] |
| Density (Predicted) | 1.34±0.1 g/cm³ | [] |
| pKa (Predicted) | 8.85±0.40 | [] |
| Solubility | Sparingly soluble in Methanol (1-10 mg/ml). Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [6][8][9] |
| Storage | -20°C for long term | [6][9] |
Pharmacological Properties and Mechanism of Action
This compound demonstrates a diverse pharmacological profile, with its anti-inflammatory and immunomodulatory effects being the most extensively studied.
STING Pathway Inhibition
The primary mechanism underlying this compound's anti-inflammatory effects is the direct inhibition of the STING signaling pathway.[1][2][4] STING is a central adaptor protein in the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells.[1][4]
-
Direct Binding: this compound binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, with a reported dissociation constant (Kd) of 27.6 µM.[6] This binding is competitive, effectively blocking the natural ligand 2'3'-cGAMP.[1][2][4]
-
Conformational Locking: By occupying the binding pocket, this compound locks STING in an inactive, open conformation.[2][4]
-
Inhibition of Dimerization: This conformational lock prevents the 2'3'-cGAMP-induced dimerization of STING, which is a critical step for its activation.[1][4][6]
-
Suppression of Downstream Signaling: Consequently, the phosphorylation of key downstream signaling molecules, including TANK-binding kinase 1 (TBK1), IFN regulatory factor 3 (IRF3), and p65 (a subunit of NF-κB), is inhibited.[1][6] This leads to a reduction in the expression of type I interferons (IFNs) and proinflammatory cytokines like IL-6 and CXCL10.[1][6]
-
Promotion of Degradation: this compound also promotes the K48-linked ubiquitination and subsequent degradation of STING, potentially through the recruitment of the E3 ubiquitin ligase TRIM21.[2][4][11]
Caption: this compound inhibits the STING signaling pathway.
Other Pharmacological Activities
-
Anxiolytic and Analgesic Effects: this compound exhibits anxiolytic and analgesic activities, which may be mediated through its action as an agonist at glycine (B1666218) receptors in the central nervous system.[3][8][]
-
Anti-cancer Activity: In vitro studies have shown that this compound can inhibit the proliferation of human carcinoma cell lines, including colon cancer (SW480) and gastric cancer (MGC80-3).[8]
-
Neuroprotection: In models of ischemic stroke, this compound has been shown to reduce neuroinflammation by inhibiting the JAK2-STAT3 signaling pathway in microglia.[12] It also ameliorates sepsis-associated encephalopathy by inhibiting STING-mediated pyroptosis in microglia.[13]
Table 3: Summary of this compound's Biological Activities and Quantitative Data
| Activity | Target/Model | Quantitative Data | Source |
| STING Inhibition | Human STING-CTD | Kd = 27.6 µM | [6] |
| Anti-proliferative | SW480 cells | IC₅₀ = 1.41 ± 0.06 mM | [8] |
| Anti-proliferative | MGC80-3 cells | IC₅₀ = 1.22 ± 0.11 mM | [8] |
| Glycine Receptor Modulation | α1 GlyR | IC₅₀ = 40.6 ± 8.2 µM | [14] |
| Sepsis Treatment (in vivo) | CLP mouse model | Effective dose: 10, 20 mg/kg (i.p.) | [1][2] |
| Cytotoxicity | Primary hepatocytes & neurons | Cytotoxic at >160 µM | [2] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
In Vivo Sepsis Model (Cecal Ligation and Puncture)
The cecal ligation and puncture (CLP) model is a standard for inducing experimental sepsis in mice.[2]
-
Anesthesia: Anesthesia is induced and maintained with 2% isoflurane (B1672236) inhalation.[2]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The cecum is repositioned, and the abdomen is closed. Sham-operated mice undergo the same procedure without ligation and puncture.[2]
-
This compound Administration: this compound (10 or 20 mg/kg) is administered intraperitoneally (i.p.) 5 hours after the CLP surgery.[1][2]
-
Endpoint Analysis: Mice are sacrificed 15 hours after CLP surgery. Blood, bronchoalveolar lavage fluid (BALF), and organs (lung, liver, kidney) are harvested for analysis of inflammatory markers (e.g., IL-6, TNF-α), organ damage indicators (e.g., ALT, AST, BUN), and protein expression via Western blot (e.g., STING, p-TBK1, p-p65).[1][6] Survival is monitored in separate cohorts.[1]
Caption: Experimental workflow for the in vivo CLP sepsis model.
In Vitro STING Activation Assay
This protocol is used to assess this compound's ability to inhibit STING activation in macrophages.
-
Cell Culture: RAW 264.7 (murine macrophage) or THP-1 (human monocyte) cells are cultured under standard conditions.[1][6]
-
Pre-treatment: Cells are pre-treated with this compound (e.g., 10 µM) or vehicle for 6 hours.[1][15]
-
Stimulation: Cells are then stimulated with a STING agonist, such as 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml), for 3 hours.[1][15]
-
RNA Analysis: Total RNA is extracted, and the mRNA expression levels of target genes (e.g., Ifnb1, Cxcl10, Il6) are measured by quantitative real-time PCR (RT-PCR).[1][15]
-
Protein Analysis: Cell lysates are collected to analyze the phosphorylation status of STING, TBK1, IRF3, and p65 via Western blotting.[1][6]
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to quantify the binding affinity between this compound and the STING protein.
-
Protein Immobilization: Recombinant human STING C-terminal domain (hSTING-CTD) is immobilized on a sensor chip.
-
Analyte Injection: this compound at various concentrations is flowed over the chip surface.
-
Data Acquisition: The binding events are detected in real-time as a change in the refractive index, measured in response units (RU).
-
Affinity Calculation: The steady-state binding data is fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd), which represents the binding affinity.[1][11]
Therapeutic Potential and Future Directions
The specific inhibition of the STING pathway by this compound positions it as a promising therapeutic candidate for a variety of conditions characterized by excessive STING activation and inflammation.
-
Sepsis: By mitigating the cytokine storm and reducing multi-organ damage in preclinical sepsis models, this compound shows significant potential as a treatment for septic shock.[1][2][4]
-
Autoimmune and Inflammatory Diseases: Over-activation of the STING pathway is implicated in autoimmune diseases like lupus. This compound could serve as a lead compound for developing treatments for these conditions.
-
Neuroinflammation: Its ability to cross into the central nervous system and inhibit microglial activation suggests therapeutic applications in neuroinflammatory and neurodegenerative diseases, including ischemic stroke and sepsis-associated encephalopathy.[12][13]
Future research should focus on optimizing the pharmacokinetic and safety profile of this compound, exploring its efficacy in a broader range of inflammatory disease models, and further elucidating its interactions with other biological targets to fully understand its therapeutic potential and toxicological profile.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. homoeopathicjournal.com [homoeopathicjournal.com]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. CID 5491636 | C21H24N2O3 | CID 5491636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:38990-03-3 | Manufacturer ChemFaces [chemfaces.com]
- 9. This compound supplier | CAS No : 38990-03-3| AOBIOUS [aobious.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Gelsevirine: A Technical Guide to its Biological Activity and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, is emerging as a multi-target therapeutic agent with significant potential in treating inflammatory and neurological disorders. Traditionally associated with analgesic, anti-inflammatory, and anxiolytic properties, recent research has elucidated specific molecular mechanisms underlying these effects[1][2]. This compound exhibits a favorable pharmacological profile, notably its potent, dual inhibition of the STING and JAK2-STAT3 inflammatory signaling pathways. It also modulates inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors. Compared to other alkaloids from the same genus, this compound demonstrates considerably lower toxicity, enhancing its profile as a promising drug candidate[1][2]. This document provides a comprehensive overview of its biological activities, quantitative pharmacological data, and the experimental protocols used to characterize its action.
Core Biological Activities and Pharmacological Mechanisms
This compound's therapeutic potential stems from its ability to interact with multiple key signaling pathways involved in inflammation and neurotransmission.
Anti-inflammatory and Immunomodulatory Activity
This compound exerts potent anti-inflammatory effects through at least two distinct and critical pathways.
This compound is a novel and specific inhibitor of the Stimulator of IFN Genes (STING) pathway, a central hub in the innate immune response to cytosolic DNA[1][3]. Its mechanism of action is multifaceted:
-
Competitive Binding: this compound directly and competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing the binding of the natural agonist 2'3'-cGAMP[1][3][4]. This interaction locks STING in an inactive, open conformation[1][3].
-
Inhibition of Dimerization: By binding to the CDN pocket, this compound prevents the conformational changes necessary for STING dimerization, a critical step for its activation and downstream signaling[1][3].
-
Promotion of Degradation: this compound promotes K48-linked ubiquitination of STING, targeting it for proteasomal degradation[1][3]. This action may be mediated by the recruitment of the E3 ubiquitin ligase TRIM21[4][5].
This comprehensive inhibition of the STING pathway effectively blocks the downstream activation of TBK1 and the subsequent phosphorylation of IRF3 and NF-κB (p65), leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines[1][4]. This mechanism is central to its protective effects in models of sepsis and osteoarthritis[1][6].
In the context of neuroinflammation, particularly in microglia, this compound acts as a direct inhibitor of the JAK2-STAT3 signaling pathway[7][8][9].
-
Direct JAK2 Inhibition: Molecular docking, kinase inhibition assays, and thermal shift assays have confirmed that this compound binds directly to Janus kinase 2 (JAK2) and inhibits its kinase activity[8][9].
-
Downregulation of STAT3: By inhibiting JAK2, this compound prevents the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3)[8][9]. This, in turn, blocks STAT3's dimerization, nuclear translocation, and transcriptional activity, reducing the expression of inflammatory genes and the production of reactive oxygen species (ROS) in microglia[7][8]. This mechanism is crucial for its neuroprotective effects in ischemic stroke[7][9][10].
Neuropharmacological Activity
This compound's effects on the central nervous system are linked to both its anti-inflammatory properties and its direct modulation of ion channels.
This compound has demonstrated significant neuroprotective effects in preclinical models.
-
Ischemic Stroke: In mouse models of middle cerebral artery occlusion (MCAO), this compound administration improved infarct volume, neurological function, and reduced neuronal apoptosis by suppressing microglia over-activation via the JAK2-STAT3 pathway[7][10].
-
Sepsis-Associated Encephalopathy (SAE): In CLP-induced models of SAE, this compound improved survival rates and ameliorated cognitive impairment. This effect is linked to the inhibition of the STING signaling pathway, which mediates microglial pyroptosis[6].
This compound acts as an inhibitor of strychnine-sensitive glycine receptors, which are key ligand-gated chloride channels mediating fast inhibitory neurotransmission in the spinal cord and brainstem[11]. It has been shown to inhibit currents through GlyRs containing α1, α2, and α3 subunits[11]. This modulation of inhibitory neurotransmission may contribute to its reported anxiolytic and analgesic properties[1][2].
Toxicity Profile
A significant advantage of this compound is its comparatively low toxicity. In both cellular and in vivo studies, it has been shown to be less toxic than other prominent Gelsemium alkaloids, such as gelsenicine[1][2].
Quantitative Pharmacological Data
The following tables summarize the key quantitative metrics defining this compound's potency and activity.
Table 1: In Vitro Activity of this compound
| Target/Assay | System/Cell Line | Metric | Value | Reference(s) |
|---|---|---|---|---|
| STING Inhibition (IFNB1 mRNA) | THP-1 (Human Monocytes) | IC₅₀ | 0.766 µM | [1][2] |
| STING Inhibition (Ifnb1 mRNA) | Raw264.7 (Murine Macrophages) | IC₅₀ | 5.365 µM | [1][2] |
| STING Binding | Human STING-CTD (SPR) | K_d | 27.6 µM | [1] |
| Glycine Receptor Inhibition | α1 GlyR (Electrophysiology) | IC₅₀ | 40.6 ± 8.2 μM |[11] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing | Outcome | Reference(s) |
|---|---|---|---|---|
| Sepsis (CLP) | Mouse (C57BL/6J) | 10, 20 mg/kg (i.p.) | Increased survival, mitigated organ damage | [1][2][4][12] |
| Ischemic Stroke (MCAO) | Mouse (C57BL/6) | 10 mg/kg | Reduced infarct volume, improved neurological function | [10] |
| Sepsis-Associated Encephalopathy | Mouse | Not specified | Increased survival, ameliorated cognitive impairment |[6] |
Key Signaling Pathways and Visualizations
The following diagrams illustrate the primary mechanisms of action for this compound.
Caption: this compound inhibits the STING pathway by blocking cGAMP binding and promoting STING degradation.
Caption: this compound directly inhibits JAK2, blocking STAT3 phosphorylation and neuroinflammation.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 9. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Gelsevirine: A Novel Inhibitor of the STING Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Gelsevirine (GS), a novel, specific inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound presents a promising therapeutic candidate for managing STING-related inflammation and autoimmune diseases. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound employs a dual mechanism to inhibit the STING signaling pathway. Firstly, it acts as a competitive inhibitor by directly binding to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[1][2][3][4] This action locks STING in an inactive conformation, preventing its dimerization and subsequent activation by its natural ligand, cyclic GMP-AMP (cGAMP).[1][2][4]
Secondly, this compound promotes the degradation of the STING protein. It achieves this by increasing K48-linked ubiquitination of STING, a process that targets the protein for proteasomal degradation.[1][2][3] Evidence suggests that this compound may facilitate this by upregulating and recruiting the E3 ubiquitin ligase TRIM21.[2][5] By preventing activation and promoting degradation, this compound effectively shuts down downstream signaling cascades, including the phosphorylation of TBK1, IRF3, and p65, which are critical for the production of type I interferons and other pro-inflammatory cytokines.[1][3]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of STING Pathway Activation
| Cell Line | Stimulant | This compound Concentration | Measured Endpoint | Result | Reference |
| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | Dose-dependent | Ifnb1 mRNA expression | Significant dose-dependent inhibition | [1][4] |
| THP-1 | 2'3'-cGAMP (5 µg/ml) | Dose-dependent | IFNB1 mRNA expression | Significant dose-dependent inhibition | [1][4] |
| Raw264.7 | 2'3'-cGAMP, ISD, Poly(dA:dT) | 10 µM | Cxcl10, Il6 mRNA expression | Significant inhibition of cytokine expression | [1][4] |
| THP-1 | 2'3'-cGAMP, ISD, Poly(dA:dT) | 10 µM | CXCL10, IL6 mRNA expression | Significant inhibition of cytokine expression | [1][4] |
| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | 10 µM | STING Dimerization | Reversal of cGAMP-induced dimerization | [1][4] |
| Raw264.7 | 2'3'-cGAMP (5 µg/ml) | 10 µM | Phosphorylation of TBK1, IRF3, p65 | Attenuated phosphorylation of all three proteins | [1][3][4] |
| HEK293T | Transfected STING-HA & UB-flag | 10 µM | K48-linked STING ubiquitination | Increased K48-linked ubiquitination | [1][3][4] |
Table 2: Binding Affinity of this compound to STING
| Analytical Method | Protein | Ligand | Binding Affinity (Kd) | Reference |
| Surface Plasmon Resonance (Biacore) | Human STING-CTD | This compound | High affinity (specific value not cited in abstract) | [1][2][3][4] |
Table 3: In Vivo Efficacy of this compound in a Sepsis Model
| Animal Model | Condition | This compound Dosage | Measured Endpoint | Result | Reference |
| C57BL/6J Mice | Cecal Ligation and Puncture (CLP)-induced sepsis | 10, 20 mg/kg | Expression of STING, p-TBK1, p-p65 in lungs | Dose-dependent downregulation | [1][3] |
| C57BL/6J Mice | CLP-induced sepsis | 10, 20 mg/kg | Ifnb1 mRNA expression in lungs | Dose-dependent downregulation | [1][3] |
| C57BL/6J Mice | CLP-induced sepsis | Post-operative administration | Survival Period | Significantly extended survival | [1][2][3][4] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway and the experimental workflows used to characterize this compound's inhibitory activity.
Caption: this compound's dual-inhibition mechanism on the STING pathway.
Caption: Key experimental workflows for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound as a STING inhibitor.
Cell Culture and Stimulation for Pathway Analysis
-
Cell Lines:
-
Raw264.7 (murine macrophage)
-
THP-1 (human monocytic), differentiated into macrophages.
-
HEK293T (human embryonic kidney) for transfection experiments.
-
-
Protocol:
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640 with 10% FBS).
-
For pathway inhibition assays, cells are seeded in multi-well plates.
-
Cells are pre-treated with this compound (e.g., 10 µM) or vehicle control for 6 hours.[1][4]
-
Following pre-treatment, cells are stimulated with a STING agonist such as 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml) for a specified duration (e.g., 3 hours for mRNA analysis, 24 hours for protein analysis).[1][4]
-
Post-stimulation, cells are harvested for downstream analysis (RT-qPCR or Western Blot).
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the mRNA levels of STING-dependent genes (Ifnb1, Cxcl10, Il6).
-
Protocol:
-
Total RNA is extracted from harvested cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR is performed using gene-specific primers and a SYBR Green master mix on a real-time PCR system.
-
Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Relative gene expression is calculated using the 2^-ΔΔCt method.
-
Protein Analysis (Western Blot)
-
Objective: To detect the expression and phosphorylation status of key pathway proteins (STING, TBK1, IRF3, p65).
-
Protocol:
-
Cells or homogenized tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total STING, phospho-TBK1, phospho-IRF3, and phospho-p65.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For STING dimerization analysis, non-reducing SDS-PAGE is used.[1][4]
-
Ubiquitination Assay (Immunoprecipitation)
-
Objective: To determine the effect of this compound on STING ubiquitination.
-
Protocol:
-
HEK293T cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or specific ubiquitin mutants like K48-only).[1][3]
-
After 24 hours, cells are treated with this compound (10 µM) for 2-6 hours.[1][3][4]
-
Cells are lysed, and cell lysates are incubated with an anti-HA antibody overnight at 4°C to immunoprecipitate STING-HA.[1]
-
Protein A/G agarose (B213101) beads are used to pull down the antibody-protein complexes.
-
The immunoprecipitates are washed, eluted, and analyzed by Western blot using an anti-Flag antibody to detect ubiquitinated STING.
-
Binding Analysis (Surface Plasmon Resonance)
-
Objective: To quantify the binding affinity of this compound to the STING protein.
-
Protocol:
-
A purified recombinant C-terminal domain of human STING (hSTING-CTD) is immobilized on a sensor chip.
-
Various concentrations of this compound are flowed over the chip surface.
-
The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the surface.
-
The binding data is fitted to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).[1][4][5]
-
In Vivo Sepsis Model (Cecal Ligation and Puncture)
-
Objective: To evaluate the therapeutic efficacy of this compound in a model of severe inflammation.
-
Protocol:
-
Sepsis is induced in C57BL/6J mice via cecal ligation and puncture (CLP) under anesthesia.[4]
-
This compound (10 or 20 mg/kg) or vehicle is administered to the mice (e.g., intraperitoneally) at a set time point after the CLP surgery (e.g., 5 hours).[1][4]
-
A cohort of animals is monitored for survival over several days.
-
For mechanistic studies, mice are sacrificed at a specific time point (e.g., 15 hours post-CLP), and organs (e.g., lungs) are harvested for pathological analysis, RT-qPCR, and Western blot to assess inflammatory markers and STING pathway activation.[1][4]
-
All animal experiments must be conducted in accordance with approved institutional guidelines.[1]
-
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gelsevirine's Impact on Innate Immune Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsevirine (B199093), an indole (B1671886) alkaloid derived from the plant Gelsemium elegans, has emerged as a potent modulator of innate immune signaling. This technical guide provides an in-depth analysis of the current understanding of this compound's effects, with a primary focus on its well-documented role as a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases. While the primary focus remains on the STING pathway, we also briefly explore the potential for this compound to influence other innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs), based on evidence from related alkaloids.
Introduction to this compound and Innate Immunity
Innate immunity constitutes the first line of defense against pathogens and cellular stress. It relies on germline-encoded pattern recognition receptors (PRRs) that detect conserved pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Key innate immune signaling pathways include those initiated by Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and the cGAS-STING pathway, which detects cytosolic DNA. Dysregulation of these pathways can lead to excessive inflammation and contribute to the pathogenesis of various diseases, including sepsis, autoimmune disorders, and neuroinflammatory conditions.[1][2]
This compound is an alkaloid compound isolated from Gelsemium elegans.[3] While this plant has been traditionally used in medicine, many of its alkaloids are known for their toxicity.[3] However, recent research has highlighted the therapeutic potential of specific compounds like this compound, particularly for their immunomodulatory properties.[2][4] This guide will delve into the molecular mechanisms by which this compound influences innate immune signaling, with a strong emphasis on its inhibitory effects on the STING pathway.
This compound as a Specific Inhibitor of STING Signaling
The cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from invading pathogens or damaged host cells. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus.[5] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[5] Activated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[5] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2]
This compound has been identified as a novel and specific inhibitor of the STING pathway.[2] Its mechanism of action is multifaceted and targets STING directly.
Mechanism of STING Inhibition by this compound
This compound exerts its inhibitory effect on STING through two primary mechanisms:
-
Competitive Binding and Inhibition of Activation: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[2] This binding prevents the endogenous ligand, cGAMP, from docking and activating STING. By occupying this critical site, this compound effectively locks STING in an inactive conformation, thereby inhibiting its dimerization and subsequent downstream signaling events.[2]
-
Promotion of K48-linked Ubiquitination and Degradation: this compound promotes the K48-linked polyubiquitination of STING.[2] This type of ubiquitination marks the protein for proteasomal degradation, thus reducing the total cellular levels of STING available for activation.[2]
The dual action of competitive inhibition and induced degradation makes this compound a particularly potent inhibitor of the STING pathway.
Downstream Effects of this compound on Cytokine and Interferon Production
By inhibiting STING activation, this compound effectively suppresses the downstream production of type I interferons and pro-inflammatory cytokines. Studies have demonstrated that in macrophage cell lines stimulated with STING agonists such as 2'3'-cGAMP, interferon stimulatory DNA (ISD), and poly(dA:dT), pre-treatment with this compound leads to a significant dose-dependent reduction in the mRNA expression of Ifnb1 (interferon-beta 1), as well as pro-inflammatory cytokines like Il6 (interleukin-6) and Tnf (tumor necrosis factor).[2]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound on the STING pathway has been quantified in various studies. The half-maximal inhibitory concentration (IC50) for the suppression of IFN-β production is a key metric for its biological activity.
| Cell Line | Stimulant | Analyte | IC50 Value (µM) | Reference |
| Raw264.7 (murine macrophages) | 2'3'-cGAMP | Ifnb1 mRNA | 5.365 | [2] |
| THP-1 (human monocytic cells) | 2'3'-cGAMP | IFNB1 mRNA | 0.766 | [2] |
| Table 1: IC50 values of this compound for the inhibition of STING-mediated IFN-β expression. |
Potential Effects of this compound on Other Innate Immune Pathways
While the primary focus of research on this compound has been on the STING pathway, there is emerging evidence to suggest that alkaloids from Gelsemium elegans may have broader immunomodulatory effects.
Toll-like Receptor (TLR) Signaling
Direct studies on the effect of this compound on TLR signaling are currently limited. However, studies on koumine, another major alkaloid from Gelsemium elegans, have shown that it can attenuate lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.[1] LPS is a potent activator of TLR4. Koumine was found to inhibit the production of nitric oxide (NO), IL-6, TNF-α, and IL-1β by suppressing the activation of NF-κB and the phosphorylation of ERK and p38 MAP kinases.[1] These findings suggest that alkaloids from Gelsemium elegans may have the potential to modulate TLR4 signaling pathways. Further research is required to determine if this compound shares these properties.
RIG-I-like Receptor (RLR) Signaling
To date, there is no direct evidence in the public domain describing the effects of this compound on the RLR pathway, which is responsible for sensing viral RNA in the cytoplasm. Given the specificity of this compound for the CDN-binding pocket of STING, a direct interaction with RLRs, which have different structural and activation mechanisms, is less likely but cannot be entirely ruled out without further investigation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on innate immune signaling. These are representative protocols and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (murine macrophage-like cells)
-
THP-1 (human monocytic cells)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) for RAW264.7 cells, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
RPMI-1640 medium for THP-1 cells, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
This compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Stimulation:
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2-6 hours).
-
Stimulate cells with STING agonists such as:
-
2'3'-cGAMP (e.g., 5 µg/mL)
-
Interferon stimulatory DNA (ISD) (e.g., 1 µg/mL)
-
Poly(dA:dT) (e.g., 1 µg/mL)
-
-
For TLR4 stimulation experiments, use lipopolysaccharide (LPS) (e.g., 100 ng/mL).
-
For RLR stimulation experiments, use poly(I:C) (e.g., 1 µg/mL).
-
-
Incubation: Incubate cells for the desired time post-stimulation (e.g., 6-24 hours) before harvesting for analysis.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
RNA Extraction:
-
Lyse the treated cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (Ifnb1, Il6, Tnf, etc.) and a housekeeping gene (Gapdh or Actb), and a SYBR Green qPCR master mix.
-
Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Secretion
-
Sample Collection: Collect the cell culture supernatant after treatment and stimulation.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α).
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
STING Dimerization Assay (Native-PAGE)
-
Cell Lysis: Lyse the treated and stimulated cells in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with a native PAGE sample buffer (without SDS and reducing agents).
-
Electrophoresis:
-
Run the samples on a native polyacrylamide gel.
-
The absence of SDS and reducing agents preserves the native protein complexes.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against STING.
-
Use a secondary antibody conjugated to HRP and detect the protein bands using a chemiluminescence substrate.
-
Monomeric and dimeric forms of STING will appear as distinct bands.
-
In Vitro Ubiquitination Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (if known, otherwise cellular lysates can be used as a source)
-
Recombinant ubiquitin (and HA-tagged ubiquitin for detection)
-
Recombinant STING protein (substrate)
-
ATP
-
This compound or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer with a reducing agent.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against STING or the HA-tag to detect ubiquitinated STING, which will appear as a ladder of higher molecular weight bands.
-
Summary and Future Directions
This compound is a promising immunomodulatory compound that specifically targets the STING signaling pathway. Its dual mechanism of inhibiting STING activation and promoting its degradation makes it a potent suppressor of type I interferon and pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound.
Future research should focus on several key areas:
-
Elucidating the effects of this compound on other innate immune signaling pathways, particularly TLRs, to understand its full immunomodulatory profile.
-
Conducting in vivo studies in animal models of inflammatory and autoimmune diseases to validate the therapeutic efficacy of this compound.
-
Investigating the structure-activity relationship of this compound and its analogs to develop even more potent and specific inhibitors of STING.
-
Exploring the potential of this compound in combination therapies for diseases with a strong inflammatory component.
By addressing these questions, the scientific community can further unlock the therapeutic potential of this compound and pave the way for its clinical application in the management of a range of debilitating diseases.
References
- 1. Koumine Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine (B199093), an alkaloid isolated from the traditional Chinese herb Gelsemium elegans Benth, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic properties.[1][2] This technical guide provides an in-depth analysis of the core molecular targets of this compound, focusing on the quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Therapeutic Targets
Current research has identified several key molecular targets through which this compound exerts its therapeutic effects. These include the innate immune adaptor protein STING, the JAK2-STAT3 signaling pathway, and inhibitory glycine (B1666218) receptors.
Stimulator of Interferon Genes (STING)
A primary and well-documented target of this compound is the STING (Stimulator of Interferon Genes) protein, a central component of the innate immune system responsible for detecting cytosolic DNA and initiating inflammatory responses.[1][3] this compound acts as a novel, specific inhibitor of STING, making it a promising candidate for treating inflammatory conditions such as sepsis.[1][3][4]
Mechanism of Action:
This compound inhibits STING signaling through a dual mechanism:
-
Competitive Binding: It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking the protein in an inactive conformation.[1][2][3] This prevents the dimerization and subsequent activation of STING induced by its natural ligand, 2'3'-cGAMP.[1][3]
-
Promotion of Ubiquitination and Degradation: this compound promotes K48-linked ubiquitination and subsequent degradation of the STING protein.[1][3] This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[1][5]
Signaling Pathway:
The inhibitory effect of this compound on the STING pathway is crucial for its anti-inflammatory properties. By binding to STING, this compound prevents the phosphorylation of TBK1 and IRF3, as well as the activation of NF-κB (p65), thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.[1]
Caption: this compound's dual-inhibition of the STING signaling pathway.
JAK2-STAT3 Signaling Pathway
This compound has been shown to exert anti-inflammatory effects in the context of ischemic stroke by targeting the Janus kinase 2 (JAK2) - Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[6] This pathway is a critical regulator of cytokine signaling and inflammation.
Mechanism of Action:
Molecular docking studies and subsequent in vitro assays have demonstrated that this compound directly binds to and inhibits the kinase activity of JAK2.[6] This inhibition prevents the phosphorylation and subsequent activation of STAT3.
Signaling Pathway:
In microglia, the primary immune cells of the brain, inflammatory stimuli can lead to the activation of the JAK2-STAT3 pathway, resulting in the production of pro-inflammatory mediators. This compound's inhibition of JAK2 disrupts this cascade, leading to a reduction in neuroinflammation.[6]
Caption: this compound's inhibition of the JAK2-STAT3 signaling pathway.
Glycine Receptors (GlyRs)
This compound has been identified as an inhibitor of glycine receptors (GlyRs), which are ligand-gated ion channels in the central nervous system that mediate inhibitory neurotransmission.[7][8] This interaction may contribute to its analgesic and anxiolytic effects, as well as its potential toxicity at higher concentrations.[9][10][11]
Mechanism of Action:
Electrophysiological studies have shown that this compound inhibits currents mediated by GlyRs composed of α1, α2, and α3 subunits.[7][8] This inhibition is thought to occur at the orthosteric site, where the natural ligand glycine binds.[11]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the binding and inhibitory activities of this compound against its molecular targets.
| Target | Parameter | Value | Species | Method | Reference |
| STING | Kd | 27.6 µM | Human | Surface Plasmon Resonance (SPR) | [1][2] |
| GlyR α1 | IC50 | 40.6 ± 8.2 µM | Not Specified | Electrophysiology | [7][8][11] |
| GlyR α2 | IC50 | Similar to α1 | Not Specified | Electrophysiology | [7] |
| GlyR α3 | IC50 | Similar to α1 | Not Specified | Electrophysiology | [7] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with its targets.
Surface Plasmon Resonance (SPR) for STING Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the human STING protein.
-
Procedure:
-
The C-terminal domain of human STING (hSTING-CTD) is immobilized on a Biacore sensor chip.
-
Various concentrations of this compound are flowed over the chip surface.
-
The binding events are detected as changes in the refractive index at the sensor surface, measured in resonance units (RU).
-
The binding data is fitted to a steady-state 1:1 binding model to calculate the equilibrium dissociation constant (Kd).[1][2]
-
Biotin (B1667282) Pull-Down Assay for STING Binding Confirmation
-
Objective: To confirm the direct binding of this compound to the STING protein.
-
Procedure:
-
This compound is chemically synthesized with a biotin tag (biotin-GS).
-
HEK293T cell lysates containing STING protein are incubated with either biotin-GS or biotin alone as a control.
-
Streptavidin-conjugated beads, which have a high affinity for biotin, are added to the lysates to pull down the biotinylated compounds and any bound proteins.
-
The pulled-down protein complexes are then analyzed by Western blot using an antibody specific for STING to confirm its presence in the biotin-GS sample but not the biotin-only control.[1][3]
-
Caption: Workflow for the biotin pull-down assay to confirm this compound-STING binding.
Western Blot for STING Pathway Activation
-
Objective: To assess the effect of this compound on the activation of downstream components of the STING signaling pathway.
-
Procedure:
-
Macrophage cell lines (e.g., Raw264.7) are pretreated with this compound.
-
The cells are then stimulated with a STING agonist (e.g., 2'3'-cGAMP).
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and p65.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. A reduction in the phosphorylated forms of these proteins in this compound-treated cells indicates inhibition of the pathway.[1][2]
-
Electrophysiological Recordings for Glycine Receptor Inhibition
-
Objective: To measure the inhibitory effect of this compound on glycine receptor function.
-
Procedure:
-
Oocytes or mammalian cells are engineered to express specific glycine receptor subunits (e.g., α1, α2, α3).
-
Whole-cell patch-clamp recordings are performed to measure the ion currents elicited by the application of glycine.
-
This compound is applied at various concentrations, and the resulting inhibition of the glycine-evoked currents is measured.
-
Concentration-response curves are generated to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the maximal glycine-induced current.[7][8][11]
-
Conclusion
This compound presents a multi-target pharmacological profile with significant therapeutic potential, particularly in the realm of inflammatory diseases and neurological disorders. Its well-defined inhibitory action on the STING and JAK2-STAT3 pathways provides a solid foundation for its development as an anti-inflammatory agent. Furthermore, its modulation of glycine receptors opens avenues for its application in pain and anxiety management. The quantitative data and experimental protocols outlined in this guide offer a robust framework for further research and development of this compound-based therapeutics. Continued investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On Gelsemium and Complementary and Alternative Medicine (CAM) in Anxiety and Experimental Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth exploration of the chemical, pharmacological, and therapeutic landscape of a promising class of indole (B1671886) alkaloids.
Introduction
Gelsevirine (B199093) and its structural congeners represent a fascinating class of monoterpenoid indole alkaloids predominantly isolated from the flowering plants of the genus Gelsemium. Historically, extracts from these plants have been used in traditional medicine for a variety of ailments, but their inherent toxicity has limited their widespread clinical application. Modern phytochemical and pharmacological research has identified specific alkaloids, including this compound, gelsemine, koumine, and humantenmine, as the primary bioactive constituents. These compounds exhibit a range of biological activities, including analgesic, anxiolytic, anti-inflammatory, and immunomodulatory effects. This technical guide provides a comprehensive overview of the core chemical and biological aspects of this compound and its related alkaloids, with a focus on quantitative data, experimental methodologies, and key signaling pathways, to support further research and drug development efforts in this area.
Core Alkaloids and their Bioactivities: A Quantitative Overview
The primary alkaloids from Gelsemium species, while structurally related, exhibit distinct pharmacological profiles and potencies. A summary of their key quantitative bioactivity and toxicity data is presented below.
| Alkaloid | Assay | Target/Model | Value | Citation(s) |
| This compound | STING Inhibition (murine macrophages) | 2'3'-cGAMP-induced IFN-β expression | IC50: 5.365 µM | [1] |
| STING Inhibition (human monocytes) | 2'3'-cGAMP-induced IFN-β expression | IC50: 0.766 µM | [1] | |
| STING Binding | Human STING C-terminal domain | Kd: 27.6 µM | [1][2] | |
| Glycine (B1666218) Receptor (α1) Inhibition | Recombinant human GlyR α1 | IC50: 40.6 ± 8.2 μM | ||
| Koumine | Glycine Receptor (α1) Inhibition | Recombinant human GlyR α1 | IC50: 31.5 ± 1.7 μM | |
| Acute Toxicity (mice) | Intraperitoneal administration | LD50: ~100 mg/kg | ||
| Gelsemine | Acute Toxicity (mice) | Intraperitoneal administration | LD50: ~56 mg/kg | |
| Glycine Receptor (native) Inhibition | Rat spinal cord receptors | IC50: ~40 µM | [3] | |
| GABA-A Receptor Inhibition | Recombinant and native receptors | IC50: ~55–75 µM | [3] | |
| Humantenmine | Acute Toxicity (mice) | Intraperitoneal administration | LD50: < 0.2 mg/kg | [3] |
| Gelsenicine | Acute Toxicity (mice) | Intraperitoneal administration | LD50: ~0.128 mg/kg |
Key Signaling Pathways
This compound and its related alkaloids exert their biological effects through the modulation of several key signaling pathways. The two most well-characterized pathways are the inhibition of the STING (Stimulator of Interferon Genes) pathway and the modulation of inhibitory neurotransmitter receptors, particularly the glycine receptor.
STING Signaling Pathway Inhibition by this compound
This compound has been identified as a specific inhibitor of the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA. By binding to the cyclic dinucleotide (CDN)-binding pocket of STING, this compound prevents its activation and downstream signaling, leading to a reduction in the production of pro-inflammatory cytokines.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis and purification methods for the complex indole (B1671886) alkaloid, Gelsevirine. The protocols are based on published literature and are intended to guide researchers in the chemical synthesis and isolation of this potent natural product.
I. Total Synthesis of (±)-Gelsevirine
The first total synthesis of (±)-Gelsevirine was accomplished by Ke and Ferreira. The key strategic element of this synthesis is a photo-induced thiyl-radical catalyzed [3+2] cycloaddition to construct the intricate core structure of the molecule.
A. Synthetic Strategy Overview
The retrosynthetic analysis of this compound hinges on disconnecting the complex cage-like structure to reveal simpler, more accessible starting materials. The key disconnection utilizes a powerful radical cyclization to form the pivotal C-N and C-C bonds of the core. The general workflow is outlined below.
Caption: Generalized workflow for the total synthesis of (±)-Gelsevirine.
B. Experimental Protocol: Key Photo-induced [3+2] Cycloaddition (Representative)
This protocol is a representative procedure based on the key transformation described in the literature. Specific substrate details and reaction conditions should be optimized based on the advanced intermediate synthesized.
Objective: To construct the core polycyclic system of this compound via a photo-induced thiyl-radical catalyzed [3+2] cycloaddition.
Materials:
-
Advanced alkene precursor
-
Thiol catalyst (e.g., a commercially available or synthesized chiral thiol)
-
Radical initiator (if necessary, though photo-initiation is key)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Photoreactor equipped with a suitable light source (e.g., blue LEDs)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a photoreactor vessel, dissolve the advanced alkene precursor in the chosen anhydrous, degassed solvent under an inert atmosphere.
-
Add the thiol catalyst to the reaction mixture. The catalyst loading should be optimized, typically ranging from 1 to 10 mol%.
-
If a chemical initiator is used, add it at this stage.
-
Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can quench radical reactions.
-
Commence irradiation with the light source at room temperature or a controlled temperature as optimized.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the crude product containing the this compound core structure using silica (B1680970) gel column chromatography.
II. Purification of this compound
Purification of this compound, from either synthetic crude mixtures or natural extracts, is critical to obtaining a high-purity final product. A variety of chromatographic techniques can be employed.
A. Purification Strategy Overview
A multi-step chromatographic approach is often necessary to achieve high purity. The general workflow involves an initial crude purification followed by one or more high-resolution polishing steps.
Caption: General workflow for the purification of this compound.
B. Quantitative Data from Purification of Natural Extracts
The following table summarizes quantitative data from various published methods for the purification of this compound from Gelsemium elegans extracts.
| Purification Method | Starting Material | Amount of this compound Obtained | Purity |
| High-Speed Counter-Current Chromatography (HSCCC) | 300 mg crude extract | 21.2 mg | 98.6% |
| pH-Zone-Refining Counter-Current Chromatography | 1.5 g crude extract | 195 mg | 96.7% |
| HSCCC followed by Preparative HPLC | 350 mg crude extract | 50.5 mg | 96.8% |
C. Experimental Protocols
1. Protocol for Silica Gel Column Chromatography (General)
Objective: To perform an initial purification of a crude this compound mixture to remove major impurities.
Materials:
-
Crude this compound mixture
-
Silica gel (200-300 mesh)
-
Solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or chloroform, often with a small amount of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to prevent peak tailing of the basic alkaloid)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing this compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield partially purified this compound.
2. Protocol for High-Speed Counter-Current Chromatography (HSCCC)
Objective: To separate this compound from a complex mixture of alkaloids using a liquid-liquid partitioning technique.
Materials:
-
Partially purified this compound extract
-
HSCCC instrument
-
Two-phase solvent system. Published systems include:
-
Chloroform-methanol-0.1 M hydrochloric acid (4:4:2 v/v/v)
-
n-hexane-ethyl acetate-ethanol-0.5% triethylamine in water (3:5:3:4 v/v/v/v)
-
1% triethylamine in water-n-hexane-ethyl acetate-ethanol (4:2:3:2 v/v/v/v)
-
Procedure:
-
Solvent System Preparation: Prepare the chosen two-phase solvent system by thoroughly mixing the components in a separatory funnel. Allow the phases to separate.
-
Instrument Setup: Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Sample Injection: Dissolve a known amount of the extract (e.g., 300 mg) in a specific volume of the solvent system and inject it into the instrument.
-
Elution: Pump the mobile phase (typically the lower phase) through the column at a set flow rate while the column is rotating at a specific speed (e.g., 850 rpm).
-
Fraction Collection: Collect fractions of the eluate based on the UV chromatogram.
-
Analysis and Processing: Analyze the fractions for purity, pool the this compound-containing fractions, and remove the solvent.
3. Protocol for Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity this compound through a final polishing step.
Materials:
-
This compound-enriched fraction from a previous purification step
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column
-
Mobile phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
Procedure:
-
Method Development: Develop a suitable separation method on an analytical scale first to determine the optimal gradient and other parameters.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition and filter it to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative column and run the gradient method.
-
Fraction Collection: Collect the peak corresponding to this compound as it elutes from the column.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization if aqueous solutions are used, to obtain the final, high-purity this compound.
Gelsevirine Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Gelsevirine in in vivo mouse models, with a focus on appropriate dosage, administration routes, and experimental protocols. The information is compiled from recent studies and is intended to facilitate the design and execution of preclinical research involving this promising STING (Stimulator of Interferon Genes) inhibitor.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound dosage and toxicity in mouse models. Researchers should note that a specific LD50 value for this compound has not been definitively established in the reviewed literature. However, data on related compounds and observed mortality in specific studies provide some guidance on its toxic potential.
Table 1: this compound Dosage in Various Mouse Models
| Mouse Model | Strain | Disease/Condition | Dosage | Administration Route | Reference/Notes |
| Sepsis | C57BL/6J | Cecal Ligation and Puncture (CLP)-induced | 10 mg/kg, 20 mg/kg | Intraperitoneal (IP) | Mitigates STING-related inflammation and improves survival.[1][2] |
| Ischemic Stroke | C57BL/6 | Middle Cerebral Artery Occlusion (MCAO) | 10 mg/kg (high dose) | Intraperitoneal (IP) | Reduces infarct volume and improves neurological function. |
Table 2: Toxicity Data for this compound and Related Compounds
| Compound | Mouse Strain | Administration Route | LD50 / Lethality | Reference/Notes |
| This compound | - | - | LD50 not definitively reported. Generally considered to have lower toxicity than other alkaloids from Gelsemium elegans. | Emphasizes the need for careful dose-escalation studies. |
| Gelsenicine | ICR mice | Intraperitoneal (IP) | 0.24 mg/kg resulted in 100% mortality. | Gelsenicine is a related alkaloid from the same plant, suggesting a need for caution with this compound. |
Experimental Protocols
Intraperitoneal (IP) Administration of this compound
This is the most commonly reported route of administration for this compound in mouse models.
Materials:
-
This compound (purity >99%)
-
Sterile vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), saline, or a mixture as determined by solubility and tolerability studies)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution.
-
Dissolve this compound in a minimal amount of DMSO and then dilute to the final volume with sterile saline to minimize DMSO toxicity. Ensure the final DMSO concentration is below 5-10%.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Prepare the solution fresh before each experiment.
-
-
Animal Preparation and Restraint:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Sepsis Model (CLP-induced)
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
Procedure:
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (CLP):
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum twice with a 22-gauge needle.
-
Gently squeeze the cecum to express a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and suture the abdominal incision in layers.
-
Sham-operated mice undergo the same procedure without ligation and puncture.
-
-
This compound Administration:
-
Administer this compound (10 or 20 mg/kg, IP) 1 hour before or 5 hours after the CLP surgery.[2]
-
-
Post-operative Care and Monitoring:
-
Provide fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
Monitor the mice for survival, weight loss, and clinical signs of sepsis.
-
Collect blood and tissue samples at predetermined time points for analysis of inflammatory cytokines (e.g., TNF-α, IL-6), organ damage markers, and STING pathway activation.
-
Ischemic Stroke Model (MCAO)
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
This compound Pre-treatment: Administer this compound (10 mg/kg, IP) 1 hour before the induction of ischemia.
-
Surgical Procedure (MCAO):
-
Induce transient middle cerebral artery occlusion for a specified duration (e.g., 60 minutes) using the intraluminal filament method.
-
Monitor cerebral blood flow to confirm successful occlusion and reperfusion.
-
-
Reperfusion and Post-operative Care:
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the mouse to recover from anesthesia.
-
Provide appropriate post-operative care, including maintaining body temperature.
-
-
Neurological Assessment and Endpoint Analysis:
-
Perform neurological scoring at various time points post-MCAO (e.g., 24, 48, 72 hours).
-
At the end of the experiment, sacrifice the mice and harvest the brains for infarct volume measurement (e.g., TTC staining) and molecular analysis of the ischemic penumbra.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: STING Pathway Inhibition
This compound has been identified as a specific inhibitor of the STING signaling pathway. It competitively binds to the cGAMP-binding pocket of STING, preventing its activation. This leads to the downstream inhibition of TBK1 and IRF3 phosphorylation, ultimately suppressing the production of type I interferons and other pro-inflammatory cytokines.
Caption: this compound inhibits the STING signaling pathway.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a general workflow for conducting in vivo studies with this compound in mouse models.
Caption: General workflow for in vivo this compound studies.
Safety and Ethical Considerations
-
Toxicity: While this compound is reported to have lower toxicity than other alkaloids from Gelsemium elegans, the lack of a definitive LD50 value necessitates caution. Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific mouse strain and experimental model. Close monitoring for signs of toxicity (e.g., lethargy, ruffled fur, weight loss, respiratory distress) is crucial.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate anesthesia and analgesia should be used for all surgical procedures to minimize pain and distress. Post-operative care is critical for the welfare of the animals and the validity of the experimental results.
These application notes and protocols are intended as a starting point for researchers working with this compound. The specific details of experimental design, including dosage, administration route, and timing, may need to be optimized for each study.
References
Gelsevirine: A Novel Tool for Investigating STING-Dependent Inflammation
Application Notes and Protocols
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[3] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic research.[4] Gelsevirine, a natural alkaloid, has been identified as a novel, specific inhibitor of the STING pathway.[1][5] These notes provide detailed protocols and data for utilizing this compound as a research tool to study STING-dependent inflammation.
Mechanism of Action
This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:
-
Competitive Binding and Inactivation: this compound directly binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of the STING protein.[1][5][6] This competitive binding locks STING in an inactive conformation, preventing the dimerization required for downstream signal transduction.[1][5]
-
Promotion of STING Degradation: this compound induces K48-linked ubiquitination of the STING protein, leading to its degradation.[1][5] This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[1][7]
By both blocking activation and promoting its degradation, this compound effectively shuts down STING-mediated signaling.
This compound Signaling Pathway Inhibition
The following diagram illustrates the canonical cGAS-STING signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits STING by binding its CDN pocket and promoting its degradation.
Quantitative Data
This compound demonstrates potent, dose-dependent inhibition of STING activation in multiple cell lines.
| Cell Line | Description | Agonist | Readout | IC50 Value (µM) | Reference |
| Raw264.7 | Murine Macrophage | 2'3'-cGAMP (5 µg/ml) | Ifnb1 mRNA expression | 5.365 | [6][8] |
| THP-1 | Human Monocytic | 2'3'-cGAMP (5 µg/ml) | IFNB1 mRNA expression | 0.766 | [6][8] |
Table 1: In Vitro Inhibitory Concentration of this compound.
| Parameter | Description | Value | Reference |
| Animal Model | Sepsis-induced acute organ damage | C57BL/6J mice | [1] |
| Induction Method | Cecal Ligation and Puncture (CLP) | N/A | [1] |
| This compound Doses | Intraperitoneal administration 5 hrs post-CLP | 10 mg/kg, 20 mg/kg | [1][6] |
| Outcome | Extended survival, mitigated organ damage, reduced inflammation | Dose-dependent | [1][6] |
Table 2: In Vivo Experimental Parameters for this compound.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on STING-dependent inflammation.
Protocol 1: In Vitro STING Inhibition Assay in Macrophages
This protocol details how to measure the inhibitory effect of this compound on STING agonist-induced cytokine expression in Raw264.7 or THP-1 cells.
Materials and Reagents:
-
Raw264.7 or THP-1 cells
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
This compound (GS) stock solution (e.g., in DMSO)
-
STING Agonist: 2'3'-cGAMP (5 µg/ml), ISD (2 µg/ml), or Poly(dA:dT) (5 µg/ml)[1]
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents (cDNA synthesis kit, SYBR Green master mix)
-
Primers for target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene.
Caption: Workflow for assessing this compound's inhibitory activity on STING in vitro.
Procedure:
-
Cell Seeding: Seed Raw264.7 or THP-1 cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) or a vehicle control (DMSO) for 6 hours.[6][8]
-
STING Activation: Add a STING agonist such as 2'3'-cGAMP (final concentration 5 µg/ml) to the wells.[1][8]
-
Incubation: Incubate the cells for an additional 3 hours at 37°C.[1][8]
-
RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of target inflammatory genes (Ifnb1, Cxcl10, Il6). Normalize data to a stable housekeeping gene.
Protocol 2: Western Blot for STING Pathway Proteins
This protocol is for assessing the effect of this compound on the expression of STING and the phosphorylation of downstream signaling proteins TBK1, IRF3, and p65.
Materials and Reagents:
-
Cell lysates prepared from the In Vitro STING Inhibition Assay (Protocol 1) after 3 hours of cGAMP stimulation.[6]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-phospho-TBK1, anti-phospho-IRF3, anti-phospho-p65, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate via electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
Protocol 3: STING Dimerization Assay
This protocol uses native-PAGE to determine if this compound inhibits the dimerization of STING, a critical step in its activation.[1]
Materials and Reagents:
-
Cell lysates prepared as in Protocol 2, but after only 1-2 hours of 2'3'-cGAMP stimulation.[6]
-
Native-PAGE gels and running buffer
-
Native loading buffer (non-denaturing)
-
Transfer apparatus and buffers
-
Primary antibody: anti-STING
-
HRP-conjugated secondary antibody and detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells as described (e.g., Raw264.7 cells pretreated with 10 µM this compound for 6 hours, then stimulated with 2'3'-cGAMP for 1-2 hours).[6] Lyse cells in a suitable non-denaturing buffer.
-
Sample Preparation: Mix cell lysates with a native loading buffer. Do not boil or add reducing agents.
-
Native-PAGE: Load samples onto a native-PAGE gel and perform electrophoresis.
-
Immunoblot Analysis: Transfer proteins to a membrane and perform a Western blot using an anti-STING antibody to visualize the monomeric and dimeric forms of STING. A reduction in the dimer band in this compound-treated samples indicates inhibition.[1]
Protocol 4: In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes an in vivo model to assess the therapeutic potential of this compound in mitigating STING-dependent inflammation during sepsis.[1]
Materials and Reagents:
-
C57BL/6J mice (and STING-deficient mice as a control group)[8]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound solution for injection (10 and 20 mg/kg)
-
Suture materials
Procedure:
-
Anesthesia: Anesthetize mice using isoflurane.
-
CLP Surgery: Perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it with a needle to induce sepsis. For sham controls, expose the cecum without ligation or puncture.[1]
-
This compound Administration: Administer this compound (10 or 20 mg/kg) or vehicle intraperitoneally 5 hours after the CLP surgery.[8]
-
Monitoring: Monitor mice for survival over a defined period.
-
Tissue and Blood Collection: In a separate cohort of animals, sacrifice mice 15 hours after CLP surgery.[8] Collect blood via cardiac puncture to measure serum levels of organ damage markers (ALT, AST, BUN) and cytokines (IL-6, TNF-α).[8]
-
Pathology and Western Blot: Harvest lung tissues for histopathological analysis (H&E staining) and to assess immune cell infiltration.[1][8] Lung tissue lysates can also be used for Western blot analysis to measure the expression of STING and phosphorylation of TBK1 and p65.[1][6]
Conclusion
This compound is a potent and specific inhibitor of the STING signaling pathway. Its dual mechanism of action—blocking activation and promoting degradation—makes it a valuable pharmacological tool for researchers in immunology, drug discovery, and inflammation. The protocols outlined here provide a framework for investigating the role of STING in various pathological conditions and for exploring the therapeutic potential of STING inhibition.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Immunosuppressive Meds for Autoimmune Treatment [aaaai.org]
- 5. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine: A Novel Neuroprotective Agent in Ischemic Stroke Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine, an alkaloid derived from Gelsemium elegans, has emerged as a promising therapeutic candidate for the treatment of ischemic stroke.[1][2][3][4] Preclinical studies have demonstrated its potent neuroprotective effects, primarily attributed to its anti-inflammatory and anti-oxidative stress properties.[1][5] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of ischemic stroke.
Mechanism of Action
This compound exerts its neuroprotective effects predominantly through the modulation of neuroinflammation.[1][2][4] In the ischemic brain, microglia, the resident immune cells, become over-activated and release a barrage of pro-inflammatory cytokines and reactive oxygen species (ROS), exacerbating neuronal damage.[1] this compound has been shown to suppress this detrimental microglial activation by directly inhibiting the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1] By binding to JAK2, this compound prevents its phosphorylation and subsequent activation of STAT3, a key transcription factor for inflammatory gene expression.[1] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and a decrease in oxidative stress, thereby protecting neurons from apoptosis and improving neurological outcomes.[1][2]
Data Presentation
Table 1: Efficacy of this compound in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)
| Parameter | Vehicle Control | This compound (10 mg/kg) | Outcome | Reference |
| Infarct Volume (%) | ~40% | ~20% | Significant reduction in infarct size | [1] |
| Bederson Score | ~2.5 | ~1.5 | Significant improvement in neurological deficit | [1] |
| Rotarod Test (latency to fall, s) | ~60s | ~120s | Significant improvement in motor coordination and balance | [1][2] |
Table 2: Effect of this compound on Inflammatory and Oxidative Stress Markers
| Marker | tMCAO + Vehicle | tMCAO + this compound (10 mg/kg) | Effect of this compound | Reference |
| Pro-inflammatory Cytokines (mRNA levels) | ||||
| IL-1β | High | Significantly Reduced | Anti-inflammatory | [1] |
| TNF-α | High | Significantly Reduced | Anti-inflammatory | [1] |
| IL-6 | High | Significantly Reduced | Anti-inflammatory | [1] |
| Oxidative Stress Markers | ||||
| SOD (Superoxide Dismutase) | Low | Rescued to near normal levels | Anti-oxidative | [1] |
| MDA (Malondialdehyde) | High | Rescued to near normal levels | Anti-oxidative | [1][6] |
| ROS (Reactive Oxygen Species) | High | Significantly Reduced | Anti-oxidative | [1] |
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.[7][8][9]
Materials:
-
8-week-old male C57BL/6 mice
-
Isoflurane (B1672236) anesthetic
-
Heating pad
-
Nylon monofilament suture (6-0) with a silicon-coated tip[9]
-
Microvascular clips
-
Surgical instruments
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain the body temperature at 37°C using a heating pad.[8]
-
Surgical Procedure:
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal ECA.[7]
-
Place a temporary ligature on the CCA and a microvascular clip on the ICA.[9]
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][9] Successful occlusion is confirmed by a significant drop in cerebral blood flow (>70%) as monitored by a laser Doppler flowmeter.[8]
-
-
Ischemia and Reperfusion: Maintain the occlusion for 60 minutes. To initiate reperfusion, gently withdraw the filament.[8]
-
This compound Administration: Administer this compound (10 mg/kg) or vehicle intraperitoneally 1 hour before the tMCAO procedure and again at the onset of reperfusion.[1]
-
Post-operative Care: Suture the incision and allow the mouse to recover. Provide appropriate post-operative care, including pain management and hydration.
Assessments:
-
Neurological Deficit Scoring: Evaluate neurological deficits 24 hours after tMCAO using the Bederson scoring system.[1][3][10]
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side at rest.
-
4: No spontaneous motor activity.
-
-
Motor Function: Assess motor coordination and balance using a rotarod test 24 hours after tMCAO.[1][2]
-
Infarct Volume Measurement: At 48 hours post-tMCAO, euthanize the mice and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1][5][9][11] The infarcted tissue will appear white, while viable tissue stains red. Calculate the infarct volume as a percentage of the total brain volume.[11]
-
Immunofluorescence Staining for Microglia Activation: Perfuse brains with 4% paraformaldehyde, cryoprotect in sucrose, and section on a cryostat. Stain brain sections with antibodies against Iba1 (a marker for microglia) and iNOS (a marker for pro-inflammatory M1 microglia) to assess microglial activation in the ischemic penumbra.[1][12][13][14]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in BV2 Microglia
This protocol simulates ischemic conditions in a cell culture system to study the direct effects of this compound on microglia.[15][16]
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with and without glucose
-
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)
-
This compound
-
Reagents for immunofluorescence, Western blotting, and cytokine assays
Procedure:
-
Cell Culture: Culture BV2 cells in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
OGD Induction:
-
Reoxygenation and Treatment:
-
After the OGD period, replace the glucose-free medium with standard DMEM containing glucose.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Treat the cells with this compound at the beginning of the reoxygenation period.
-
-
Assessments:
-
Cell Viability: Measure cell viability using an MTT or CCK-8 assay.[15]
-
Inflammatory Cytokine Production: Measure the levels of IL-1β, TNF-α, and IL-6 in the culture supernatant using ELISA kits.[1]
-
Western Blot Analysis: Analyze the phosphorylation status of JAK2 and STAT3 in cell lysates to assess the inhibition of the signaling pathway by this compound.[1]
-
Immunofluorescence: Stain cells for markers of microglial activation (e.g., Iba1, iNOS) to visualize the effect of this compound on microglial morphology and phenotype.[13][14]
-
ROS Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFH-DA.[1]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a tMCAO mouse model.
Logical Relationship
Caption: this compound's neuroprotective mechanism in ischemic stroke.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 6. Potential markers of oxidative stress in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.3. Transient middle cerebral artery occlusion (tMCAO) model [bio-protocol.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of oxygen-glucose deprivation/reperfusion-induced inflammatory responses and M1-M2 phenotype switch of BV2 microglia by lobetyolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cooling and Sterile Inflammation in an Oxygen-Glucose-Deprivation/Reperfusion Injury Model in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine: A Novel Pharmacological Tool for Investigating Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine (B199093), a principal alkaloid extracted from Gelsemium elegans Benth., is emerging as a potent modulator of neuroinflammatory processes. Traditionally recognized for its analgesic and anti-inflammatory properties in conditions like neuralgia and osteoarthritis, recent studies have elucidated its significant therapeutic potential in neurological disorders where neuroinflammation is a key pathological driver, such as ischemic stroke and sepsis-associated encephalopathy.[1][2][3][4][5] These notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in neuroinflammation research.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects through the modulation of multiple key signaling pathways, primarily in microglia, the resident immune cells of the central nervous system. The two major pathways identified are the JAK2-STAT3 signaling cascade and the STING (Stimulator of Interferon Genes) signaling pathway.
Inhibition of the JAK2-STAT3 Pathway
In the context of ischemic stroke, this compound has been shown to directly bind to and inhibit Janus kinase 2 (JAK2).[1][5] This inhibition prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). The downregulation of the JAK2-STAT3 pathway leads to a reduction in microglial activation and a subsequent decrease in the production of pro-inflammatory cytokines, mitochondrial dysfunction, and reactive oxygen species (ROS).[1][5]
Inhibition of the STING Pathway
This compound also acts as a specific inhibitor of the STING signaling pathway.[3][4][6] It competitively binds to the cGAMP-binding pocket of STING, locking it in an inactive conformation.[4][6] This prevents STING dimerization and downstream signaling, leading to reduced expression of type I interferons and other pro-inflammatory cytokines.[4] Furthermore, this compound promotes K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ligase TRIM21.[4][6] This mechanism is particularly relevant in conditions like sepsis-associated encephalopathy, where STING-mediated pyroptosis in microglia is a key pathological event.[3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| BV2 (microglia) | LPS (100 ng/mL) or OGD neuron-conditioned medium (CM) | Not specified | Downregulated cell proliferation | [1][2] |
| BV2 (microglia) | LPS or CM | Not specified | Decreased production of pro-inflammatory cytokines | [1][2] |
| Raw264.7 (macrophage) | 2'3'-cGAMP (5 µg/mL) | IC50: 5.365 µM | Dose-dependent inhibition of Ifnb1 mRNA expression | [7] |
| THP-1 (monocyte) | 2'3'-cGAMP (5 µg/mL) | IC50: 0.766 µM | Dose-dependent inhibition of IFNB1 mRNA expression | [7] |
| Raw264.7 (macrophage) | 2'3'-cGAMP (5 µg/mL), ISD (2 µg/mL), or Poly(dA:dT) (5 µg/ml) | 10 µM | Inhibition of Cxcl10 and Il6 mRNA expression | [4] |
In Vivo Efficacy of this compound
| Animal Model | Disease | This compound Dosage | Route of Administration | Key Findings | Reference |
| tMCAO Mice | Ischemic Stroke | 10 mg/kg | Not specified | Improved infarct volume, Bederson score, and neurological function; decreased neuron loss and microglial activation. | [2] |
| CLP-induced Sepsis Mice | Sepsis | 10, 20 mg/kg | Not specified | Increased survival rate; reduced lung inflammation. | [4][7][8] |
| CLP-induced Sepsis Mice | Sepsis-Associated Encephalopathy | Not specified | Not specified | Ameliorated cognitive impairment, inhibited glial cell activation, and reduced hippocampal inflammation. | [3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in BV2 Microglial Cells
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.
Materials:
-
BV2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
CCK8 assay kit
-
Reagents for qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green)
-
Primers for inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)
Protocol:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Seed BV2 cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound (e.g., up to 100 µM) for 24 hours.
-
Assess cell viability using the CCK8 assay according to the manufacturer's instructions to determine non-toxic concentrations.[2]
-
-
Inflammatory Stimulation:
-
Seed BV2 cells in appropriate plates for downstream analysis (e.g., 6-well plates for RNA extraction).
-
Pre-treat cells with non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated period (e.g., 6-24 hours).[2]
-
-
Analysis of Inflammatory Markers (qPCR):
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green and specific primers for target genes (e.g., TNF-α, IL-1β, IL-6) to measure their mRNA expression levels. Normalize to a housekeeping gene (e.g., GAPDH).
-
In Vivo Ischemic Stroke Model (tMCAO)
Objective: To assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.
Materials:
-
Male C57BL/6 mice (8 weeks old)[2]
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Reagents for immunofluorescence staining (e.g., primary antibodies against Iba1, iNOS; fluorescently labeled secondary antibodies)
Protocol:
-
Animal Model:
-
Induce transient middle cerebral artery occlusion (tMCAO) in mice as previously described.[2] This typically involves the insertion of a filament to block the MCA for a defined period (e.g., 60 minutes) followed by reperfusion.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle to the mice at a specific time point relative to the ischemic insult (e.g., 1 hour before tMCAO and again at the onset of reperfusion).[2]
-
-
Neurological Function Assessment:
-
Infarct Volume Measurement:
-
Sacrifice the mice at a designated time point (e.g., 24 or 48 hours post-tMCAO).
-
Harvest the brains and section them coronally.
-
Stain the brain sections with TTC to visualize the infarct area (pale tissue) versus viable tissue (red).
-
Quantify the infarct volume as a percentage of the total brain volume.[2]
-
-
Immunohistochemistry for Neuroinflammation:
-
Perfuse mice and fix the brain tissue.
-
Prepare brain sections for immunofluorescence staining.
-
Stain sections with antibodies against microglial markers (e.g., Iba1) and markers of pro-inflammatory activation (e.g., iNOS) to assess microglial activation and polarization in the ischemic penumbra.[2]
-
Mandatory Visualizations
Caption: this compound inhibits the JAK2-STAT3 signaling pathway.
Caption: this compound inhibits the STING signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-QqTOF/MS Analysis of Gelsevirine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the identification and characterization of Gelsevirine (B199093) metabolites using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QqTOF/MS). The protocols are based on established in vitro metabolism studies and are intended to assist in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction
This compound, a major alkaloid from Gelsemium elegans Benth., has demonstrated potent anxiolytic effects with lower toxicity compared to other alkaloids from the same plant.[1][2] Understanding its metabolic fate is crucial for further drug development and safety assessment. This application note describes the use of HPLC-QqTOF/MS for the analysis of this compound metabolites produced in vitro using liver microsomes or S9 fractions. This technique offers high sensitivity and accuracy, enabling the precise identification of metabolic transformations.[2] Studies have shown that the metabolism of this compound can have both qualitative and quantitative differences across various species.[1][3]
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol is adapted from studies on the metabolism of this compound in human, pig, goat, and rat liver microsomes.[1][3]
Materials:
-
This compound
-
Liver microsomes (human, rat, pig, goat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing this compound (final concentration, e.g., 10 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4) to a final volume of, for example, 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Collect the supernatant for HPLC-QqTOF/MS analysis.
In Vitro Metabolism of this compound in Rat Liver S9 Fraction
This protocol is based on the characterization of this compound metabolites in rat liver S9 fractions.[2]
Materials:
-
This compound
-
Rat liver S9 fraction
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Incubation: Prepare an incubation mixture containing this compound, rat liver S9 fraction, and NADPH in phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
Reaction Termination: After the desired incubation time, terminate the reaction by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
HPLC-QqTOF/MS Analysis
Instrumentation:
-
HPLC system with a C18 column.
-
Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, increase to a high percentage over a set time, hold, and then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 120 V |
| Collision Energy | Varied for MS/MS experiments |
Data Presentation
Identified Metabolites of this compound
The primary metabolic pathways for this compound include hydrogenation, N-demethylenation, and oxidation.[2] A total of four metabolites were discovered in rat liver S9 fractions.[2]
| Metabolite | Proposed Formula | Mass (m/z) | Metabolic Reaction |
| M1 | C₂₀H₂₄N₂O₃ | [M+H]⁺ 357.1863 | Hydrogenation |
| M2 | C₂₀H₂₄N₂O₃ | [M+H]⁺ 357.1863 | Hydrogenation |
| M3 | C₁₉H₂₀N₂O₃ | [M+H]⁺ 341.1549 | N-demethylenation |
| M4 | C₂₀H₂₂N₂O₄ | [M+H]⁺ 371.1656 | Oxidation |
Visualizations
Experimental Workflow
References
- 1. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound metabolites in rat liver S9 by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of this compound in human, pig, goat and rat liver microsomes [agris.fao.org]
Application Notes: Gelsevirine Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gelsevirine is a principal alkaloid isolated from the traditional Chinese herb Gelsemium elegans Benth. It is recognized for its potent anti-inflammatory, analgesic, and anxiolytic properties. Recent research has elucidated its molecular mechanisms, identifying it as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway and an inhibitor of the JAK2-STAT3 pathway. These characteristics make this compound a compelling compound for investigation in immunology, oncology, and neuroinflammatory disease research. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to investigate its biological effects.
Mechanism of Action
This compound exerts its biological effects primarily through the modulation of two key inflammatory signaling pathways.
1.1 Inhibition of the cGAS-STING Pathway The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. This compound acts as a specific STING inhibitor.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][2] Furthermore, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, effectively shutting down the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2]
Figure 1: this compound's inhibition of the cGAS-STING signaling pathway.
1.2 Inhibition of the JAK2-STAT3 Pathway The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade that regulates inflammation, immunity, and cell proliferation. This compound has been shown to directly bind to and inhibit the kinase activity of JAK2. This action prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor. By blocking STAT3's nuclear translocation, this compound downregulates the expression of its target genes, which include various inflammatory factors.
Figure 2: this compound's inhibition of the JAK2-STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the known effects of this compound in cell culture experiments.
Table 1: Cytotoxicity Profile of this compound Note: Comprehensive IC50 data for pure this compound against a broad panel of cancer cell lines is limited in publicly available literature. The primary focus of existing research has been on its anti-inflammatory effects. Researchers should determine the IC50 empirically for their specific cell line of interest using the protocol provided below.
| Cell Line / Type | Assay | Concentration Range | Observation | Reference |
| RAW264.7, THP-1, Primary Cardiomyocytes, BMSCs, Chondrocytes, BMMs | CCK8 | 10 - 1280 µM | No remarkable cytotoxicity observed up to 160 µM. | [1] |
| Primary Hepatocytes, Primary Neurons | CCK8 | 10 - 1280 µM | Robust cytotoxicity observed at doses >160 µM. | [1] |
| KB and P-388 | Cytotoxicity Assay | Not specified | Found to be inactive. | [3] |
| CaOV-3 (Ovarian Cancer) | MTT | 0 - 100 µg/ml | Methanol Extract of G. elegans showed an IC50 of 5 µg/ml at 96h. | [4] |
| MDA-MB-231 (Breast Cancer) | MTT | 0 - 100 µg/ml | Methanol Extract of G. elegans showed an IC50 of 40 µg/ml at 96h. | [4] |
Table 2: Effect of this compound on STING-Agonist-Induced Gene Expression Data represents the inhibitory effect of this compound pre-treatment on gene expression induced by various STING agonists in macrophage cell lines.[1]
| Cell Line | STING Agonist | Target Gene | This compound Concentration | Observation |
| RAW264.7 | 2'3'-cGAMP (5 µg/ml) | Ifnb1 | 10 µM | Significant inhibition of mRNA expression. |
| THP-1 | 2'3'-cGAMP (5 µg/ml) | IFNB1 | 10 µM | Significant inhibition of mRNA expression. |
| RAW264.7 | ISD (2 µg/ml) | Cxcl10, Il6 | 10 µM | Significant inhibition of mRNA expression. |
| THP-1 | Poly(dA:dT) (5 µg/ml) | CXCL10, IL6 | 10 µM | Significant inhibition of mRNA expression. |
Experimental Protocols
3.1 Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Figure 3: Workflow for determining cell viability and IC50 using the MTT assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of viability against the log of this compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value.
-
3.2 Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 4: Workflow for apoptosis detection using Annexin V and PI staining.
Materials:
-
Cells treated with this compound
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound (e.g., based on IC50 results) and appropriate controls (vehicle, positive control for apoptosis) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant from the first step.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension. Mix gently by tapping the tube.
-
Incubation: Incubate the samples for 15 minutes at room temperature, protected from light.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.3 Protocol 3: Analysis of Inflammatory Gene Expression by RT-qPCR
This protocol measures changes in the mRNA levels of inflammatory genes (e.g., IFNB1, CXCL10, IL6) following this compound treatment and stimulation with a STING agonist.
Figure 5: Workflow for analyzing gene expression by RT-qPCR.
Materials:
-
RAW264.7 or THP-1 cells
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene (e.g., Actb, GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in a 12-well or 6-well plate. Once confluent, pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 6 hours.
-
Stimulation: Add a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) to the wells and incubate for an additional 3 hours.
-
RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, SYBR Green Master Mix, and forward/reverse primers for your target and housekeeping genes. Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method. Normalize the expression of target genes to the housekeeping gene and compare the this compound-treated samples to the agonist-only treated samples to determine the fold change in expression.
3.4 Protocol 4: Western Blot Analysis of STING Pathway Activation
This protocol assesses the effect of this compound on the protein levels and phosphorylation status of key STING pathway components like STING, TBK1, and p65.
Figure 6: Workflow for Western Blot analysis.
Materials:
-
Cell lysates from treated and stimulated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STING, anti-phospho-TBK1, anti-phospho-p65, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat and stimulate cells as described in the RT-qPCR protocol (3.3). Lyse the cells using ice-cold RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-TBK1, p-p65) overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total proteins (e.g., total TBK1, total p65) and a loading control (e.g., β-Actin or GAPDH).
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic steroids of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gelsevirine solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of gelsevirine (B199093), focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
2. What is a typical stock solution concentration for this compound?
A common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM. This allows for minimal volumes of the stock solution to be added to the cell culture medium, keeping the final DMSO concentration low.
3. What is the maximum permissible DMSO concentration in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines. However, some robust cell lines may tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
4. At what concentrations is this compound typically used in in vitro assays?
Based on published studies, this compound is often used at concentrations ranging from 5 µM to 10 µM to inhibit STING (Stimulator of Interferon Genes) signaling in cell lines such as RAW 264.7 and THP-1 macrophages[1][2].
5. How should this compound stock solutions be stored?
To ensure stability, it is recommended to store this compound stock solutions in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation Observed After Diluting this compound Stock Solution in Cell Culture Medium
-
Cause A: Low Aqueous Solubility. this compound is poorly soluble in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the medium can cause the compound to crash out of solution.
-
Solution: Employ a serial dilution method. First, prepare an intermediate dilution of the this compound stock in a serum-free medium or phosphate-buffered saline (PBS). Vortex or mix thoroughly. Then, add this intermediate dilution to your final volume of complete cell culture medium. Pre-warming the cell culture medium to 37°C before adding the compound can also aid in solubility.
-
-
Cause B: High Final Concentration. The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Solution: Re-evaluate the required final concentration. If possible, perform a dose-response experiment to determine the lowest effective concentration.
-
-
Cause C: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation.
-
Solution: Try adding the this compound to serum-free or low-serum medium first, allow it to mix, and then add the serum to the final desired concentration.
-
Issue 2: Loss of this compound Activity or Inconsistent Results
-
Cause A: Compound Degradation. Although specific stability data for this compound is limited, factors such as pH, temperature, and light exposure can lead to the degradation of complex organic molecules.
-
Solution:
-
pH: Be mindful of the pH of your buffer systems. While no specific data exists for this compound, many alkaloids exhibit greater stability in slightly acidic conditions.
-
Temperature: Avoid prolonged exposure of this compound solutions to high temperatures. Prepare working solutions fresh from a frozen stock for each experiment.
-
Light: Protect stock and working solutions from direct light by using amber vials or wrapping tubes in foil.
-
-
-
Cause B: Improper Storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation and a decrease in the effective concentration.
-
Solution: Aliquot the stock solution into single-use volumes upon initial preparation to minimize freeze-thaw cycles. Ensure storage at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation.
-
-
Cause C: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in the medium.
-
Solution: Consider using low-adhesion microplates and pipette tips, especially for experiments with low concentrations of this compound.
-
Quantitative Data Summary
The available quantitative data for this compound solubility is limited. The following table summarizes the known information. Researchers should perform their own solubility tests for specific applications.
| Solvent | Solubility | Source |
| Methanol (B129727) | 1 - 10 mg/mL (Sparingly Soluble) | [1] |
| DMSO | Data not available (Recommended for stock solutions) | - |
| Water | Poorly soluble (inferred) | - |
| Cell Culture Media | Low solubility (inferred) | - |
Stability Profile (General Recommendations - Specific Data Not Available)
| Condition | Recommendation | Rationale |
| pH | Maintain near-neutral pH (6.8-7.4) for working solutions. | Extreme pH values can cause hydrolysis or degradation of alkaloids. |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. Avoid prolonged incubation at 37°C where possible. | Higher temperatures can accelerate the degradation of organic compounds. |
| Light | Protect from light. | Light exposure can induce photochemical degradation. |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening.
-
Prepare Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 352.4 g/mol .
-
In a sterile environment (laminar flow hood), add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Dispense the stock solution into single-use, light-protected (amber) sterile vials.
-
Store at -20°C or -80°C.
-
-
Prepare Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, add 2 µL of the 10 mM stock to 198 µL of serum-free medium to get a 100 µM intermediate solution. Mix well.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Always include a vehicle control with the same final DMSO concentration.
-
Protocol 2: In Vitro STING Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on the STING pathway in macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 12-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 5 µM, 10 µM) or vehicle control (0.1% DMSO). Incubate for 6 hours[2].
-
STING Activation: After the pre-treatment period, stimulate the cells by adding a STING agonist, such as 2'3'-cGAMP (5 µg/mL), directly to the wells.
-
Incubation: Incubate for an additional 3 hours[2].
-
Endpoint Analysis:
-
For Gene Expression (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of STING target genes (e.g., Ifnb1, Cxcl10, Il6).
-
For Protein Analysis (Western Blot): Lyse the cells and collect protein extracts. Perform SDS-PAGE and Western blotting to analyze the phosphorylation of key signaling proteins downstream of STING, such as TBK1 and IRF3.
-
Visualizations
Caption: this compound inhibits the STING signaling pathway.
Caption: Workflow for testing this compound's inhibitory effects.
Caption: Logic diagram for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing Gelsevirine Dosage for Neuroprotection Studies
Welcome to the technical support center for Gelsevirine, a promising alkaloid for neuroprotection research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro studies with this compound?
A1: For initial in vitro experiments, a concentration range of 1 µM to 100 µM is recommended. Studies have shown that this compound has low toxicity in primary neurons, astrocytes, and BV2 microglia cells at concentrations up to 100 µM.[1] A dose-response curve should be generated to determine the optimal non-toxic and efficacious concentration for your specific cell type and experimental conditions.
Q2: What is a typical in vivo dosage of this compound for neuroprotection studies in animal models?
A2: In a mouse model of transient middle cerebral artery occlusion (tMCAO), a dosage of 10 mg/kg has been shown to be effective in reducing infarct volume and improving neurological function.[1] The administration protocol for this model involved an initial dose given one hour before the ischemic event and a second dose at the onset of reperfusion.[1] However, the optimal dosage may vary depending on the animal model and the specific neurodegenerative condition being studied. It is crucial to perform dose-escalation studies to determine the most effective and non-toxic dose for your specific model.
Q3: What are the known mechanisms of action for this compound in neuroprotection?
A3: this compound exerts its neuroprotective effects primarily through the modulation of inflammatory pathways. It has been shown to inhibit the JAK2-STAT3 signaling pathway, which in turn downregulates the inflammatory response in microglia.[1][2][3] Additionally, this compound can suppress the STING signaling pathway, further reducing neuroinflammation and protecting against neuronal damage.[4][5]
Q4: How should I prepare this compound for my experiments?
A4: this compound is often supplied as a solid. For in vitro studies, it is typically dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture medium to the desired final concentration. For in vivo studies, the formulation will depend on the route of administration and should be prepared according to established protocols. It is important to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain potency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability in In Vitro Assays | - this compound concentration is too high.- Contamination of cell culture.- Sensitivity of the specific cell line. | - Perform a dose-response curve to determine the EC50 and cytotoxic concentrations.- Start with a lower concentration range (e.g., 0.1 µM - 10 µM).- Ensure aseptic techniques are followed during cell culture.- Test on a less sensitive cell line if possible. |
| Inconsistent Results in Animal Studies | - Variability in drug administration.- Differences in animal age, weight, or strain.- Inconsistent surgical procedures (for injury models).- this compound degradation. | - Ensure accurate and consistent dosing for all animals.- Standardize animal characteristics for each experimental group.- Refine and standardize all surgical and experimental procedures.- Prepare fresh this compound solutions for each experiment. |
| Poor Solubility of this compound | - Incorrect solvent.- Concentration of stock solution is too high.- Precipitation upon dilution in aqueous solutions. | - Use DMSO as the initial solvent for stock solutions.- Prepare a lower concentration stock solution.- When diluting in aqueous buffers like PBS, first dissolve this compound in DMSO and then dilute with the aqueous buffer. A 1:1 solution of DMSO:PBS may be necessary for higher concentrations. |
| No Neuroprotective Effect Observed | - Dosage is too low.- Timing of administration is not optimal.- The chosen experimental model is not responsive to this compound's mechanism of action. | - Increase the dosage in a stepwise manner based on toxicity data.- Adjust the timing of this compound administration relative to the induced injury.- Consider using a model where neuroinflammation is a key pathological feature. |
Quantitative Data Summary
| Parameter | Model System | Value/Range | Reference |
| In Vitro Toxicity | Primary neurons, astrocytes, BV2 microglia | Low toxicity up to 100 µM | [1] |
| In Vivo Efficacious Dose | tMCAO mouse model of ischemic stroke | 10 mg/kg | [1] |
Experimental Protocols
In Vitro Dose-Response Study using CCK-8 Assay
This protocol outlines the steps to determine the optimal non-toxic concentration of this compound on a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
Neuronal cell line of choice
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][8]
-
Measure the absorbance at 450 nm using a microplate reader.[6][8]
-
Calculate cell viability as a percentage relative to the vehicle control.
In Vivo Neuroprotection Assessment in a Mouse Model of Ischemic Stroke (tMCAO)
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a tMCAO mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
Rotarod apparatus
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Brain matrix slicer
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice one hour before inducing ischemia.[1]
-
tMCAO Surgery: Induce transient middle cerebral artery occlusion for a specified duration (e.g., 60 minutes) under anesthesia.
-
Reperfusion and Second Dose: After the occlusion period, remove the filament to allow reperfusion. Administer a second dose of this compound or vehicle at the onset of reperfusion.
-
Neurological Function Assessment (Rotarod Test): At 24 hours post-tMCAO, assess motor coordination and balance using a rotarod.
-
Infarct Volume Measurement (TTC Staining):
-
At a designated time point (e.g., 24 or 48 hours post-tMCAO), euthanize the mice and perfuse with saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.[10]
-
Immerse the slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark.[11][12]
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a suggested experimental workflow for dosage optimization.
Caption: this compound inhibits the JAK2-STAT3 and STING pathways to reduce neuroinflammation.
References
- 1. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. ptglab.com [ptglab.com]
- 9. Rotarod-Test for Mice [protocols.io]
- 10. The superiority and feasibility of 2,3,5‐triphenyltetrazolium chloride–stained brain tissues for molecular biology experiments based on microglial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]
Gelsevirine Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gelsevirine (B199093) in animal models. The information is designed to address specific challenges related to the delivery of this promising but challenging compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal models?
A1: The primary challenges in delivering this compound in vivo stem from its physicochemical properties. As an indole (B1671886) alkaloid, it is expected to have low aqueous solubility, which can lead to difficulties in preparing suitable formulations for injection and may result in poor bioavailability when administered orally. Researchers may encounter issues with compound precipitation, inconsistent dosing, and variability in experimental results.
Q2: What is the known mechanism of action for this compound that is relevant to in vivo studies?
A2: this compound has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3][4] It competitively binds to the cGAMP-binding pocket of STING, preventing its dimerization and activation.[1][3][4] This inhibitory action mitigates downstream inflammatory signaling, making it a compound of interest for inflammatory and autoimmune disease models.[1][5]
Q3: What are the reported effective doses of this compound in mouse models?
A3: In a mouse model of sepsis induced by cecal ligation and puncture (CLP), intraperitoneal (i.p.) administration of this compound at doses of 10 mg/kg and 20 mg/kg has been shown to be effective in improving survival and reducing systemic inflammation.[1][6]
Q4: Is there any information on the toxicity of this compound?
Q5: Has the oral bioavailability of this compound been determined?
A5: Specific data on the oral bioavailability of this compound is limited. However, related Gelsemium alkaloids, such as gelsenicine, have been shown to have very low oral bioavailability in mice (approximately 1.13%).[7] This suggests that oral administration of this compound may result in low systemic exposure, and alternative routes like intraperitoneal or intravenous injection should be considered for achieving consistent therapeutic concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | This compound has low aqueous solubility. The concentration may be too high for the chosen vehicle. | - Perform solubility tests to determine the maximum soluble concentration in your vehicle. - Consider using a co-solvent system. A common starting point is dissolving this compound in a small amount of DMSO and then diluting it with saline or PBS. Ensure the final DMSO concentration is non-toxic to the animals (typically <5-10% for i.p. injection). - Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures. - Prepare fresh formulations immediately before each use. |
| Inconsistent or no observable effect at the expected therapeutic dose | - Poor bioavailability due to the route of administration (especially oral). - Rapid metabolism and clearance. - The dose is too low for the specific animal model or disease state. | - Switch to a parenteral route of administration like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and ensure more consistent systemic exposure. - Increase the dosing frequency based on the expected half-life of the compound. - Conduct a dose-response study to determine the optimal therapeutic dose for your model. - Analyze plasma or tissue samples to determine the pharmacokinetic profile of this compound in your model. |
| Adverse reactions in animals immediately after injection (e.g., distress, lethargy) | - The vehicle itself may be causing toxicity at the administered volume. - The injection was performed too quickly. - The pH or osmolality of the formulation is not suitable for the route of administration. | - Run a vehicle-only control group to assess for any vehicle-induced toxicity. - Administer the injection slowly and consistently. - Ensure the pH of the formulation is close to neutral and that the solution is iso-osmotic, especially for i.v. injections. |
| Inflammation or irritation at the injection site (for i.p. or subcutaneous routes) | - The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. - The pH of the formulation is too high or too low. | - Reduce the concentration of organic solvents in the vehicle to the lowest effective level. - Ensure the pH of the formulation is close to neutral. - Alternate injection sites if multiple injections are required. |
| High variability in experimental data between animals | - Inaccurate or inconsistent administration of the compound. - Inherent biological differences between individual animals. | - Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. - Increase the number of animals per group to improve statistical power. - Ensure that animals are age- and sex-matched. |
Data Presentation
Physicochemical Properties of this compound and Related Alkaloids
| Property | This compound | Gelsemine | Gelsenicine |
| Molecular Formula | C₂₁H₂₄N₂O₃[1] | C₂₀H₂₂N₂O₂[8] | C₂₀H₂₂N₂O₃ |
| Molecular Weight | 352.4 g/mol [1] | 322.4 g/mol [8] | 354.4 g/mol |
| Aqueous Solubility | Poor (predicted) | Slightly soluble in water[8] | Poor (predicted) |
| Solubility in Organic Solvents | Sparingly soluble in methanol (B129727) (1-10 mg/ml)[1] | Soluble in alcohol, benzene, chloroform, ether, acetone[8] | - |
| Predicted LogP (XLogP3-AA) | - | 1.8[8] | - |
Pharmacokinetic Parameters of Gelsemium Alkaloids in Rodents (Illustrative)
| Parameter | Gelsenicine (Mice)[7] | Various Gelsemium Alkaloids (Rats, i.v.)[9][10][11] |
| Route of Administration | Intravenous (0.1 mg/kg) and Intragastric (0.5 and 1 mg/kg) | Intravenous (0.1 mg/kg) |
| Oral Bioavailability (F%) | 1.13% | Not applicable |
| Tmax (h) (Oral) | - | Not applicable |
| Cmax (ng/mL) (Oral) | - | Not applicable |
| t1/2 (h) (i.v.) | - | Varies by alkaloid (e.g., Gelsemine: ~3.5 h)[12] |
Note: Data for this compound is limited. The table above provides data for a related alkaloid, gelsenicine, to illustrate the potential for low oral bioavailability of Gelsemium alkaloids. The intravenous data for various Gelsemium alkaloids in rats shows the variability in their pharmacokinetic profiles.
In Vivo Efficacy of this compound in a Mouse Sepsis Model[1][6]
| Treatment Group | Dose (i.p.) | Survival Rate (%) |
| Sham | Vehicle | 100 |
| CLP + Vehicle | Vehicle | ~20 |
| CLP + this compound | 10 mg/kg | ~50 |
| CLP + this compound | 20 mg/kg | ~70 |
CLP: Cecal Ligation and Puncture
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a this compound solution suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice in the experimental group, calculate the total mass of this compound needed.
-
Prepare the stock solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is fully dissolved.
-
-
Prepare the final dosing solution:
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injection solution should be minimized to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated for intraperitoneal injections in mice.
-
For example, to achieve a final dose of 10 mg/kg in a 25 g mouse with an injection volume of 100 µL, you would need a final concentration of 2.5 mg/mL. To achieve this from a 10 mg/mL stock in DMSO with a final DMSO concentration of 10%, you would mix 10 µL of the stock solution with 90 µL of sterile saline.
-
-
Final Preparation:
-
Vortex the final dosing solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before drawing it into the syringe. If precipitation is observed, refer to the troubleshooting guide.
-
Intraperitoneal (i.p.) Injection Protocol for Mice
Objective: To administer this compound solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently tilt the mouse's head downwards to a near-vertical position. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Site Identification:
-
Locate the injection site in the lower right or left quadrant of the abdomen, lateral to the midline. This helps to avoid the cecum (on the left) and the urinary bladder.
-
-
Injection Procedure:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate by pulling back slightly on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the mouse for several minutes after the injection for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Continue to monitor the animals according to the experimental plan for any signs of toxicity or therapeutic effects.
-
Mandatory Visualizations
This compound's Inhibition of the STING Signaling Pathway
Caption: this compound inhibits the STING signaling pathway by preventing cGAMP binding and subsequent STING dimerization.
Experimental Workflow for Troubleshooting this compound Delivery
Caption: A logical workflow for troubleshooting common issues in this compound in vivo experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of gelsenicine in mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelsemine | C20H22N2O2 | CID 5390854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. tmrjournals.com [tmrjournals.com]
Gelsevirine Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Gelsevirine in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation and promoting its degradation. This on-target activity has been shown to mitigate STING-related inflammation.
Q2: Are there any known or potential off-target effects of this compound?
A2: While this compound is primarily studied for its STING inhibitory activity, research on the broader class of Gelsemium alkaloids, to which this compound belongs, has identified potential off-target interactions. Notably, this compound has been shown to interact with inhibitory neurotransmitter receptors, specifically glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAARs)[1]. These interactions can lead to unintended effects in cellular assays, particularly those involving neuronal cells or tissues with high expression of these receptors.
Q3: What are the implications of this compound's interaction with glycine and GABA-A receptors?
A3: Glycine and GABA-A receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS)[1][2]. Off-target inhibition of these receptors by this compound could lead to a decrease in their normal inhibitory function, potentially resulting in neuronal hyperexcitability. In cellular assays, this could manifest as unexpected changes in cell signaling, viability, or function, especially in neuronal cultures[3]. The toxic symptoms associated with high doses of Gelsemium alkaloids, such as convulsions, are consistent with the blockade of inhibitory neurotransmission[1][4].
Q4: Has the off-target activity of this compound been quantified?
A4: Yes, for glycine receptors. Electrophysiological studies have determined the half-maximal inhibitory concentration (IC50) of this compound on glycine receptors composed of α1 subunits.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's off-target activity. Researchers should use this data to inform their experimental design and data interpretation.
| Off-Target | Subunit Composition | Assay Type | Measured Activity | Value | Reference |
| Glycine Receptor (GlyR) | α1 | Electrophysiology | IC50 | 40.6 ± 8.2 μM | [1][5] |
Troubleshooting Guide
This guide is intended to help researchers troubleshoot common issues that may be related to this compound's off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected neuronal cell death or signs of excitotoxicity (e.g., neurite blebbing, cell swelling). | Inhibition of inhibitory Glycine or GABA-A receptors leading to over-excitation. | 1. Perform a dose-response curve to determine if the toxicity is concentration-dependent. 2. Co-administer a known GlyR or GABA-A receptor agonist to see if the toxic effect can be rescued. 3. Use cell lines with low or no expression of GlyRs and GABA-A receptors as a negative control. |
| Altered cellular signaling in pathways unrelated to STING, especially in neuronal models. | This compound may be modulating neuronal activity through its off-target effects on inhibitory ion channels. | 1. Investigate the expression levels of GlyR and GABA-A receptor subunits in your cellular model. 2. Use specific antagonists for GlyRs (e.g., strychnine) or GABA-A receptors (e.g., bicuculline) to see if they mimic or occlude the effects of this compound. |
| Inconsistent or unexpected results in high-throughput screens. | The cell line used in the screen may express varying levels of off-target proteins, leading to variability. | 1. Validate the expression of known off-targets (GlyRs, GABA-A receptors) in the cell line used for screening. 2. Consider counter-screening your hits in a cell line lacking the identified off-target to confirm on-target activity. |
Experimental Protocols
To assist researchers in investigating the potential off-target effects of this compound, detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Glycine and GABA-A Receptors
This protocol is designed to measure the effect of this compound on the function of glycine and GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells transiently or stably expressing the receptor subunits).
I. Cell Preparation:
-
Culture HEK293 cells expressing the desired glycine receptor (e.g., α1 subunit) or GABA-A receptor subunits (e.g., α1β2γ2) on glass coverslips.
-
Use cells for recording 24-48 hours after plating/transfection.
II. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 0.5 GTP, 2 ATP (pH adjusted to 7.4 with CsOH).
III. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Clamp the cell membrane potential at -60 mV.
-
Apply the agonist (glycine or GABA) at a concentration that elicits a submaximal response (e.g., EC20) using a rapid solution exchange system.
-
After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound.
-
Record the resulting currents and measure the peak amplitude.
-
Wash out this compound and the agonist with the external solution between applications.
IV. Data Analysis:
-
Calculate the percentage of inhibition of the agonist-evoked current by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Neuronal Viability Assay
This protocol is used to assess the potential neurotoxicity of this compound, which may be linked to its off-target effects.
I. Cell Culture:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
-
Allow cells to adhere and differentiate for the recommended period.
II. Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for neurotoxicity (e.g., rotenone).
III. Viability Assessment (e.g., using a resazurin-based assay):
-
After the incubation period, add the resazurin-based reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
IV. Data Analysis:
-
Normalize the fluorescence/absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to determine the concentration at which toxicity is observed.
Signaling Pathway Considerations
The primary off-target concern for this compound, based on current data, is its interaction with inhibitory neurotransmitter receptors. This can have downstream consequences on neuronal signaling and health.
References
Technical Support Center: Enhancing Gelsevirine Bioavailability for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Gelsevirine (B199093) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for alkaloids like this compound. The primary reasons often relate to its physicochemical properties and metabolic profile:
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Poor Aqueous Solubility: As an alkaloid, this compound may have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption, as the drug must be in solution to pass through the intestinal membrane.
-
Low Intestinal Permeability: The molecular structure of this compound might hinder its ability to efficiently cross the intestinal epithelium.
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First-Pass Metabolism: this compound is known to be metabolized by liver enzymes.[1] After absorption from the gut, it enters the portal circulation and is transported to the liver, where a significant portion may be inactivated before reaching systemic circulation. Studies have shown that this compound undergoes metabolic reactions including hydrogenation, N-demethylenation, and oxidation in rat liver S9 fractions.
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.
Based on these common challenges for alkaloids, this compound is likely a candidate for either Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Formulation strategies should, therefore, primarily focus on improving its solubility and/or protecting it from metabolic degradation.
Q2: What is the first step we should take to identify the primary barrier to this compound's oral bioavailability in our experiments?
A2: A systematic approach is crucial. We recommend conducting initial in vitro characterization to understand the main obstacles:
-
Determine Aqueous Solubility: Measure the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to determine the apparent permeability coefficient (Papp).[2][3][4][5][6] This will help differentiate between a solubility problem and a permeability problem.
-
Evaluate Metabolic Stability: Incubate this compound with liver microsomes (from the animal species used in your in vivo studies) to quantify its metabolic turnover. This will indicate the extent of first-pass metabolism.
The results from these assays will help you classify this compound and select the most appropriate bioavailability enhancement strategy.
Q3: Are there any known drug-drug interactions we should be aware of when co-administering this compound?
A3: While specific drug-drug interaction studies for this compound are not widely published, its metabolism by liver enzymes suggests a potential for interactions. The enzymes responsible for the metabolism of many drugs are Cytochrome P450 (CYP450) enzymes. If this compound is metabolized by a specific CYP isoform (e.g., CYP3A4), co-administration with a known inhibitor or inducer of that enzyme could alter its plasma concentrations. We advise conducting a preliminary screen with common CYP450 inhibitors to identify potential interaction risks.
Troubleshooting Guides
Issue 1: Poor and Inconsistent Absorption Attributed to Low Aqueous Solubility
If your initial characterization suggests that this compound has low aqueous solubility (indicative of a BCS Class II or IV compound), the following formulation strategies can be employed.
LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance the oral absorption of poorly water-soluble drugs by presenting the drug in a solubilized state within the GI tract.
Experimental Protocol: Preparation of a this compound SEDDS Formulation
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, soybean oil) for their ability to dissolve this compound.
-
Surfactant: Select a surfactant with a high Hydrophilic-Lipophilic Balance (HLB > 12) (e.g., Kolliphor® RH40, Tween® 80).
-
Co-surfactant/Co-solvent: Choose a co-surfactant to improve the emulsification process (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Studies: Determine the saturation solubility of this compound in each of the selected oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams:
-
Prepare mixtures of the chosen oil, surfactant, and co-surfactant in varying ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Map the regions that form clear, stable microemulsions. This will define the optimal concentration ranges for your formulation.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase, gently heating if necessary.
-
Add the surfactant and co-surfactant and mix until a clear, isotropic mixture is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in a simulated gastric or intestinal fluid and measure the resulting emulsion droplet size using dynamic light scattering. A smaller droplet size (<200 nm) is generally preferred for better absorption.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium to demonstrate improved drug release compared to the unformulated this compound powder.
-
Table 1: Example SEDDS Formulations for Poorly Soluble Compounds
| Component | Formulation A (for Lipophilic Drug) | Formulation B (for Moderately Lipophilic Drug) |
| Drug | This compound (Hypothetical) | This compound (Hypothetical) |
| Oil | Labrafil® M 1944 CS (30%) | Capryol™ 90 (40%) |
| Surfactant | Kolliphor® RH40 (50%) | Tween® 80 (45%) |
| Co-surfactant | Transcutol® HP (20%) | PEG 400 (15%) |
Note: These are starting point formulations and require optimization for this compound.
Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate. Solid Lipid Nanoparticles (SLNs) are a suitable option.
Experimental Protocol: Preparation of this compound-Loaded SLNs by Hot Homogenization
-
Component Selection:
-
Solid Lipid: Choose a lipid that is solid at room temperature and has good drug solubility (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate).
-
Surfactant: Select a surfactant to stabilize the nanoparticle dispersion (e.g., Poloxamer 188, Tween® 80).
-
-
Preparation:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the size distribution and surface charge of the SLNs.
-
Entrapment Efficiency: Determine the percentage of this compound successfully encapsulated within the nanoparticles.
-
In Vitro Release: Assess the drug release profile using a dialysis bag method.
-
Table 2: Key Parameters for SLN Formulation of this compound
| Parameter | Typical Range | Purpose |
| Lipid Concentration | 1-10% (w/v) | Forms the solid core of the nanoparticle. |
| Surfactant Concentration | 0.5-5% (w/v) | Stabilizes the nanoparticles in suspension. |
| Homogenization Pressure | 500-1500 bar | Reduces the particle size to the nano-range. |
| Homogenization Cycles | 3-10 | Ensures a narrow and uniform particle size distribution. |
Issue 2: Rapid Metabolism Limiting Systemic Exposure
If in vitro metabolism assays indicate that this compound is rapidly cleared by liver enzymes, formulation strategies should aim to either reduce its exposure to these enzymes or inhibit their activity.
The lymphatic transport pathway can bypass the liver, thus avoiding first-pass metabolism. This can be promoted by using formulations rich in long-chain triglycerides.
Experimental Protocol: Modifying LBFs for Lymphatic Uptake
-
Formulation Design: In your SEDDS or other lipid-based formulation, prioritize the use of long-chain triglycerides (e.g., soybean oil, sesame oil) as the oil phase.
-
In Vivo Study Design:
-
Administer the this compound formulation to a cannulated rat model (thoracic lymph duct cannulation).
-
Collect both blood and lymph samples over time.
-
Analyze the concentration of this compound in both matrices to quantify the extent of lymphatic transport.
-
Co-administering this compound with a compound that inhibits relevant metabolic enzymes can increase its bioavailability.
Experimental Protocol: Investigating the Effect of Piperine (B192125)
-
Rationale: Piperine, an alkaloid from black pepper, is a known inhibitor of several CYP450 enzymes and P-gp.
-
In Vivo Study:
-
Design a crossover study in your animal model.
-
In one arm, administer the this compound formulation alone.
-
In the second arm, pre-dose the animals with piperine (e.g., 20 mg/kg) approximately 30-60 minutes before administering the this compound formulation.
-
Collect plasma samples at various time points and compare the pharmacokinetic profiles (AUC, Cmax) between the two groups. A significant increase in AUC in the piperine group would suggest that metabolic inhibition is a viable strategy.
-
Visualizations
References
- 1. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability evaluation of gemcitabine-CPP6 conjugates in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Gelsevirine interference with common laboratory assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with gelsevirine (B199093) in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oxindole (B195798) alkaloid isolated from the plant Gelsemium elegans[1][2]. Its primary mechanism of action is as a specific inhibitor of the STING (stimulator of interferon genes) signaling pathway[1][3]. This compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation and prevents downstream signaling[1][4]. Additionally, it promotes the degradation of STING through K48-linked ubiquitination[1][4]. This inhibition ultimately leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines[1][3].
Q2: Are there any known direct interferences of this compound with common laboratory assays?
Currently, there are no specific studies published that document direct chemical or physical interference of this compound with common laboratory assays such as ELISA, Western blotting, or cell viability assays. However, as with any small molecule, it is crucial to implement proper controls to rule out potential unforeseen interactions with assay components.
Q3: My cell viability assay results (e.g., MTT, XTT) show decreased viability in this compound-treated cells. Does this definitively mean this compound is cytotoxic?
Not necessarily. While this compound could be cytotoxic at certain concentrations, a decrease in signal in metabolism-based viability assays like MTT could also be due to a reduction in cellular metabolic activity without inducing cell death (a cytostatic effect)[5]. This compound's known effects on inflammatory pathways could alter the metabolic state of cells. It is recommended to use a secondary, non-metabolism-based assay to confirm cytotoxicity.
Q4: Can this compound's effect on the STING pathway indirectly affect my experimental results?
Yes. Since this compound is a potent STING inhibitor, it will significantly impact experiments involving the study of innate immunity, inflammation, and cellular responses to cytosolic DNA[1]. If your experimental system relies on STING signaling for a particular outcome (e.g., cytokine production in response to a viral vector), treatment with this compound is expected to inhibit this response.
Q5: What is the recommended solvent for this compound?
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[6]. For cell-based assays, DMSO is commonly used. It is crucial to always include a vehicle control (DMSO-only) in your experiments at the same final concentration used for this compound treatment.
Troubleshooting Guides
General Troubleshooting Workflow for Potential Compound Interference
This workflow can help determine if this compound is interfering with your assay.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine Treatment Protocols for Primary Neurons: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining Gelsevirine treatment protocols for primary neurons. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known effect of this compound in the central nervous system?
A1: this compound has been shown to exert a protective effect on neurons primarily by modulating neuroinflammation through its action on microglia.[1][2] It has been demonstrated to decrease the over-activity of microglia, reducing the production of inflammatory factors and reactive oxygen species (ROS).[1][2]
Q2: Does this compound exhibit direct toxicity to primary neurons?
A2: Current research indicates that this compound has low toxicity to primary neurons. Cell viability assays have shown no significant influence on primary neuron viability at concentrations as high as 100 μM in vitro.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been identified to inhibit the JAK2-STAT3 signaling pathway in microglia, which plays a critical role in its anti-inflammatory effects.[1][2][3] By binding to and inhibiting the kinase activity of JAK2, this compound downregulates the phosphorylation of STAT3.[1][2][3] Additionally, this compound has been shown to ameliorate sepsis-associated encephalopathy by inhibiting the STING signaling pathway-mediated pyroptosis in microglia.[4]
Q4: What is a recommended starting concentration range for treating primary neurons with this compound?
A4: Based on in vitro studies with microglia and the low toxicity profile in primary neurons, a starting concentration range of 1 µM to 50 µM is recommended for exploratory experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific neuronal culture system and experimental endpoint.
Q5: How long should I incubate primary neurons with this compound?
A5: The incubation time will depend on the specific research question. For acute signaling studies, time points from 30 minutes to 6 hours may be appropriate. For studies on gene expression or protein synthesis, longer incubation times of 12 to 48 hours may be necessary. A time-course experiment is recommended to determine the optimal duration for observing the desired effect.
Troubleshooting Guides
Problem 1: No observable effect of this compound on primary neurons.
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Possible Cause: this compound's primary effect may be indirect, mediated by other cell types like microglia.
-
Solution: Consider co-culturing primary neurons with microglia to investigate the indirect effects of this compound.
-
-
Possible Cause: Suboptimal concentration or incubation time.
-
Solution: Perform a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal experimental window.
-
-
Possible Cause: The specific neuronal subtype or developmental stage is not responsive to this compound.
-
Solution: Test the effects of this compound on different types of primary neurons (e.g., cortical, hippocampal) and at different days in vitro (DIV).
-
Problem 2: High background or non-specific staining in immunocytochemistry.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking incubation time and consider using a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[5]
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate the primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio.
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of wash steps between antibody incubations.[6]
-
Problem 3: Low protein yield in Western blot analysis.
-
Possible Cause: Inefficient cell lysis.
-
Solution: Ensure the lysis buffer is appropriate for neuronal proteins and consider mechanical disruption methods like sonication in addition to chemical lysis.[7]
-
-
Possible Cause: Protein degradation.
-
Solution: Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the extraction process.[7]
-
-
Possible Cause: Low plating density of neurons.
-
Solution: Plate neurons at a higher density to ensure sufficient protein for detection.[8]
-
Problem 4: Signs of phototoxicity during live-cell imaging (e.g., calcium imaging).
-
Possible Cause: Excessive excitation light intensity or duration.
-
Solution: Reduce the laser power and exposure time to the minimum required for a detectable signal. Use a neutral density filter if necessary.
-
-
Possible Cause: The fluorescent dye or indicator is present at a toxic concentration.
-
Solution: Lower the concentration of the calcium indicator and allow for a sufficient de-esterification period before imaging.
-
Data Presentation
Table 1: this compound In Vitro Cell Viability Data
| Cell Type | This compound Concentration (µM) | Viability Assay | Outcome | Reference |
| Primary Neurons | Up to 100 | CCK8 | No significant decrease in viability | [1] |
| Astrocytes | Up to 100 | CCK8 | No significant decrease in viability | [1] |
| BV2 Microglia | Up to 100 | CCK8 | No significant decrease in viability | [1] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on Primary Neuron Viability using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and culture for 5-7 days in vitro (DIV).
-
This compound Treatment: Prepare serial dilutions of this compound in complete neuronal culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation by this compound
-
Cell Plating and Treatment: Plate primary neurons in 6-well plates at a density of 5 x 10^5 to 1 x 10^6 cells per well. At 7-10 DIV, treat the cells with the desired concentration of this compound or vehicle for the determined time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-TBK1, anti-TBK1) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.
Caption: this compound inhibits the STING signaling pathway in microglia.
References
- 1. Frontiers | Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
Validation & Comparative
Gelsevirine: A Comprehensive Comparison with Other STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making STING an attractive therapeutic target. This guide provides an objective comparison of Gelsevirine, a novel STING inhibitor, with other known inhibitors, supported by experimental data to aid in research and development decisions.
Overview of STING Inhibition Mechanisms
STING inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors act as competitive antagonists, binding to the same site as the natural ligand, cyclic GMP-AMP (cGAMP), and preventing STING activation. Others are non-competitive, binding to different sites to induce conformational changes that lock STING in an inactive state or prevent downstream signaling events. A third category includes compounds that promote the degradation of the STING protein. This compound is unique in that it exhibits a dual mechanism of action.
This compound is an alkaloid isolated from the traditional Chinese herb Gelsemium elegans. It functions as a potent and specific STING inhibitor through two distinct mechanisms:
-
Competitive Binding: this compound binds to the cGAMP-binding pocket of STING, competitively inhibiting the binding of the natural ligand and preventing the conformational changes required for STING activation.[1][2][3]
-
Promotion of Ubiquitination and Degradation: this compound promotes K48-linked ubiquitination of STING, likely through the recruitment of the E3 ligase TRIM21.[1][2][3] This marks STING for proteasomal degradation, thereby reducing the total cellular levels of the protein.[1][2][3]
This dual action distinguishes this compound from many other STING inhibitors and may contribute to its potent inhibitory effects.
Quantitative Comparison of STING Inhibitors
The following tables summarize the key quantitative data for this compound and other well-characterized STING inhibitors.
Table 1: Binding Affinity of STING Inhibitors
| Inhibitor | Target | Method | Binding Affinity (K_d) | Reference |
| This compound | Human STING-CTD | SPR | 27.6 µM | [1] |
| Astin C | Human STING-CTD (H232) | SPR | 53 nM | [2] |
| SN-011 | Human STING | SPR | 4.03 nM |
CTD: C-terminal Domain; SPR: Surface Plasmon Resonance
Table 2: In Vitro Inhibitory Activity of STING Inhibitors
| Inhibitor | Cell Line | Assay | IC_50 | Reference |
| This compound | THP-1 (human) | IFN-β mRNA expression | 0.766 µM | [2] |
| This compound | Raw264.7 (murine) | IFN-β mRNA expression | 5.365 µM | [2] |
| H-151 | MEFs (murine) | IFN-β expression | ~100 nM | |
| H-151 | BMDMs (murine) | IFN-β expression | ~100 nM | |
| Astin C | MEFs (murine) | IFN-β expression | 3.42 µM | |
| Astin C | IMR-90 (human) | IFN-β expression | 10.8 µM | |
| C-176 | - | - | Inactive against human STING | [2] |
| C-178 | - | - | Inactive against human STING | [2] |
| SN-011 | MEFs (murine) | IFN-β expression | 127.5 nM | |
| SN-011 | BMDMs (murine) | IFN-β expression | 107.1 nM | |
| SN-011 | HFFs (human) | IFN-β expression | 502.8 nM | |
| Compound 18 | - | IFN-β expression | ~11 µM | [2] |
IC_50: Half-maximal inhibitory concentration; MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of STING inhibition and the experimental approaches used for characterization, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and points of inhibition.
References
A Comparative Analysis of Gelsevirine and Koumine on Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsevirine and Koumine, two major indole (B1671886) alkaloids isolated from the flowering plant genus Gelsemium, have garnered significant interest for their potential therapeutic applications, particularly in the realm of anxiety disorders. Both compounds have been investigated for their anxiolytic properties, and this guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental data supporting their effects. This document is intended to serve as a resource for researchers and professionals in drug development, offering a structured overview of the current scientific landscape.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies on the anxiolytic effects of this compound and Koumine. It is important to note that direct comparative studies are limited, and data has been compiled from various independent experiments.
Table 1: Anxiolytic Effects of this compound and Koumine in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose | Administration Route | Key Findings |
| Koumine | Mice | 0.5 mg/kg, 1.5 mg/kg | Not Specified | Mitigated anxiety-like behavior following acute predatory sound stress.[1] |
| This compound | - | - | - | Data from specific dose-response studies using the EPM test are not readily available in the reviewed literature. |
| Diazepam (Control) | Mice | 1 mg/kg | Intraperitoneal | Significantly increased the percentage of entries and time spent in the open arms.[2] |
Table 2: Anxiolytic Effects of this compound and Koumine in the Open-Field Test (OFT)
| Compound | Species | Dose | Administration Route | Key Findings |
| Koumine | Mice | Not Specified | Not Specified | Exhibited anxiolytic-like activities, releasing anxiolytic responses similar to diazepam.[3] |
| This compound | - | - | - | Data from specific dose-response studies using the OFT are not readily available in the reviewed literature. |
| Diazepam (Control) | Mice | 1 mg/kg | Intraperitoneal | Significantly increased the distance traveled in the central area of the open field.[2] |
Note: The lack of specific quantitative data for this compound in these standardized anxiety models highlights a gap in the current research literature and presents an opportunity for future investigation.
Mechanisms of Action
Both this compound and Koumine are believed to exert their anxiolytic effects through modulation of inhibitory neurotransmitter systems in the central nervous system.
This compound
The precise anxiolytic mechanism of this compound is not as extensively studied as that of Koumine. However, available evidence suggests its involvement with the following:
-
Glycine (B1666218) Receptors (GlyRs): this compound, along with Koumine and Gelsemine, has been shown to interact with glycine receptors. These receptors are crucial for inhibitory neurotransmission, and their modulation can lead to a reduction in neuronal excitability, which is a key factor in anxiety.
-
GABA-A Receptors: There is evidence to suggest that Gelsemium alkaloids may also interact with GABA-A receptors, the primary target for benzodiazepines, a major class of anxiolytic drugs. However, the exact nature of this interaction for this compound requires further elucidation.
Koumine
The anxiolytic effects of Koumine are better characterized and are thought to be mediated by a multi-target mechanism:
-
TSPO-Neurosteroids-HPA Axis: Koumine has been shown to target the translocator protein (TSPO), which is involved in the synthesis of neurosteroids. By modulating TSPO, Koumine can influence the levels of neurosteroids like allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thereby enhancing GABAergic inhibition and producing anxiolytic effects. This pathway also involves the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system.[1][4]
-
Glycine Receptors (GlyRs): Similar to this compound, Koumine is an orthosteric agonist of glycine receptors.[5] This action contributes to its anxiolytic profile by increasing inhibitory neurotransmission.[5]
Experimental Protocols
The following are detailed methodologies for the key behavioral assays commonly used to assess the anxiolytic effects of compounds like this compound and Koumine.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.
Procedure:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) connected by a central platform (e.g., 5 x 5 cm). The maze is elevated (e.g., 40-50 cm) from the floor.
-
Animal Placement: A mouse is placed on the central platform facing an open arm.
-
Exploration Period: The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: The following parameters are recorded using a video tracking system:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Open-Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a large, open arena. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the central area.
Procedure:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm) with walls to prevent escape. The floor is often divided into a grid of squares, with a designated central zone.
-
Animal Placement: A mouse is placed in the center of the arena.
-
Exploration Period: The animal is allowed to freely explore the arena for a set period, typically 5-10 minutes.
-
Data Collection: A video tracking system records:
-
Total distance traveled.
-
Distance traveled in the central zone.
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Rearing frequency (an exploratory behavior).
-
-
Interpretation: An increase in the time spent and distance traveled in the central zone is indicative of an anxiolytic effect, provided there is no significant change in overall locomotor activity.
Light-Dark Box (LDB) Test
The LDB test is another common assay for anxiety-like behavior. The apparatus consists of a box with a brightly lit compartment and a dark compartment, connected by an opening. The test is based on the conflict between the innate aversion of rodents to bright, open spaces and their drive to explore a novel environment.
Procedure:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment. An opening allows the animal to move between the two.
-
Animal Placement: A mouse is placed in the center of the lit compartment.
-
Exploration Period: The animal is allowed to freely explore both compartments for a set period, typically 5-10 minutes.
-
Data Collection: A video tracking system records:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions between compartments suggests an anxiolytic effect.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Koumine and a general experimental workflow for assessing anxiolytic drugs.
Figure 1: Proposed anxiolytic signaling pathway of Koumine.
Figure 2: General experimental workflow for anxiolytic drug screening.
Conclusion
Both this compound and Koumine show promise as potential anxiolytic agents. Koumine's anxiolytic properties are more extensively documented, with a proposed mechanism involving the TSPO-neurosteroids-HPA axis and glycine receptors. While this compound is also suggested to act on glycine and possibly GABA-A receptors, there is a clear need for more rigorous quantitative studies to establish its dose-dependent anxiolytic effects and to allow for a direct and robust comparison with Koumine. Future research should focus on head-to-head comparative studies using standardized behavioral models to fully elucidate the therapeutic potential of these two related alkaloids.
References
- 1. Testing Homeopathy in Mouse Emotional Response Models: Pooled Data Analysis of Two Series of Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-effect study of Gelsemium sempervirens in high dilutions on anxiety-related responses in mice [iris.univr.it]
- 5. Antianxiety activity of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
Gelsevirine: A Potent Anti-Inflammatory Agent Outperforming a Known STING Inhibitor in Preclinical Sepsis Models
For researchers and professionals in drug development, a recent study highlights the promising in vivo anti-inflammatory effects of Gelsevirine, a natural alkaloid, demonstrating its superiority over another STING inhibitor, Astin C, in a murine sepsis model. This guide provides a comparative analysis of this compound's efficacy, mechanism of action, and detailed experimental protocols to validate its potential as a novel therapeutic agent for inflammatory diseases.
This compound has shown significant therapeutic effects in various in vivo models of inflammation, including sepsis, ischemic stroke, and osteoarthritis.[1][2][3] Its primary mechanism of action involves the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of innate immunity and inflammation.[1][4] Furthermore, this compound has been shown to modulate the JAK2-STAT3 signaling pathway, contributing to its anti-inflammatory properties in the context of neuroinflammation.[2][3]
Comparative Efficacy: this compound vs. Astin C in a Sepsis Model
A head-to-head comparison in a cecal ligation and puncture (CLP)-induced sepsis mouse model revealed that this compound treatment resulted in a dose-dependent increase in survival rates compared to untreated septic mice.[5] Astin C, another known STING inhibitor, was used as a positive control in this study.[5]
| Treatment Group | Dosage | Survival Rate (%) | Key Observations |
| Sepsis (Untreated) | - | Significantly lower than treated groups | High mortality |
| This compound | 10 mg/kg | Dose-dependently increased | Improved survival |
| This compound | 20 mg/kg | Dose-dependently increased | Improved survival |
| Astin C | 1 mg/kg | Not specified, used as positive control | Reduced some inflammatory markers |
Table 1: Comparative Efficacy of this compound and Astin C in a CLP-Induced Sepsis Model.[5]
This compound treatment also demonstrated a significant reduction in lung, liver, and kidney damage in septic mice.[5] Notably, this compound was effective even when administered 5 hours after the induction of sepsis, suggesting a wider therapeutic window.[5] In comparison to other STING inhibitors like C-176 and C-178, which have limited bioactivity against human STING, this compound has been identified as a potent inhibitor.[1][2]
Mechanistic Insights: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through distinct molecular mechanisms:
-
STING Pathway Inhibition: this compound directly binds to the STING protein, preventing its activation and downstream signaling. This leads to a reduction in the production of type I interferons and other pro-inflammatory cytokines.[1][4] this compound promotes the K48-linked ubiquitination and degradation of STING, further dampening the inflammatory response.[4][6]
-
JAK2-STAT3 Pathway Modulation: In a model of ischemic stroke, this compound was found to inhibit the JAK2-STAT3 signaling pathway in microglia.[2][3] By binding to JAK2, this compound inhibits its activity, leading to a downregulation of STAT3 phosphorylation and a subsequent decrease in neuroinflammation.[2][3]
Experimental Protocols
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
This model is a standard for inducing experimental sepsis.
-
Animal Model: 2-month-old C57BL/6J mice are used.[5]
-
Anesthesia: Mice are anesthetized using 2% isoflurane (B1672236) inhalation.[5]
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce peritonitis. The abdominal incision is then closed.[5]
-
Sham Control: Sham-operated mice undergo the same surgical procedure without ligation and puncture of the cecum.[5]
-
Drug Administration: this compound (10 or 20 mg/kg) or Astin C (1 mg/kg) is administered intraperitoneally 1 hour before or 5 hours after CLP surgery.[5]
-
Outcome Measures: Survival rates are monitored over a specified period. Organ damage is assessed through histological analysis of lung, liver, and kidney tissues. Inflammatory markers in serum and tissue are quantified using ELISA and Western blot.[5]
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This model is used to study the effects of this compound on neuroinflammation.
-
Animal Model: Adult male mice are used.[2]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.[2]
-
Surgical Procedure: The middle cerebral artery is occluded for a specific duration (e.g., 60 minutes) by inserting a filament into the internal carotid artery. Reperfusion is initiated by withdrawing the filament.[2]
-
Drug Administration: this compound is administered at a specified dose and time point relative to the MCAO procedure.[2]
-
Outcome Measures: Infarct volume is measured using TTC staining. Neurological deficits are assessed using a scoring system. Markers of neuroinflammation, such as microglial activation and pro-inflammatory cytokine levels, are evaluated in the brain tissue using immunohistochemistry and molecular biology techniques.[2]
Visualizing the Mechanisms of Action
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 3. This compound improves age-related and surgically induced osteoarthritis in mice by reducing STING availability and local inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Metabolism of Gelsevirine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gelsevirine (B199093) metabolism across different species, supported by experimental data. The information presented is intended to assist researchers in understanding the metabolic fate of this compound, a major alkaloid from Gelsemium species, and to facilitate further in vivo studies and toxicological assessments.
Executive Summary
This compound, an alkaloid with potent anxiolytic effects, undergoes species-dependent metabolism. In vitro studies using liver microsomes from humans, pigs, goats, and rats have revealed both qualitative and quantitative differences in the metabolic pathways of this compound.[1][2][3] The primary metabolic routes include hydrogenation, N-demethylenation, and oxidation.[4] Notably, dehydrogenation and subsequent hydroxylation are prominent in pigs and humans, while hydrogenation followed by hydroxylation is the main pathway in rats and goats.[4] This guide summarizes the identified metabolites, compares their relative abundance across species, details the experimental protocols used for these assessments, and visualizes the metabolic and relevant signaling pathways.
Data Presentation: Metabolite Comparison
The following table summarizes the metabolites of this compound identified in the liver microsomes of humans, pigs, goats, and rats. The data is based on high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (HPLC/QqTOF-MS) analysis.[1][2][3]
| Metabolite | m/z ([M+H]+) | Proposed Reaction | Human | Pig | Goat | Rat |
| M1 | 339 | N-demethylenation | ✓ | ✓ | ✓ | ✓ |
| M2 | 355 | Oxidation | ✓ | ✓ | ✓ | ✓ |
| M3 | 369 | Hydroxylation | ✓ | ✓ | ✓ | ✓ |
| M4 | 371 | Hydrogenation + Hydroxylation | ✓ | ✓ | ✓ | ✓ |
| M5 | 351 | Dehydrogenation | ✓ | ✓ | ||
| M6 | 367 | Dehydrogenation + Hydroxylation | ✓ | ✓ |
Presence (✓) or absence of metabolites in the respective species' liver microsomes.
Experimental Protocols
The following is a detailed methodology for the in vitro metabolism studies of this compound using liver microsomes.
Materials and Reagents
-
This compound
-
Liver microsomes (human, pig, goat, rat)
-
NADPH generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
HPLC/QqTOF-MS system
Incubation Procedure
-
A stock solution of this compound is prepared in methanol.
-
The incubation mixture contains this compound, liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (0.1 M, pH 7.4) in a final volume of 200 µL.
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH generating system.
-
The incubation is carried out at 37°C for a specified time (e.g., 2 hours).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
-
The mixture is then centrifuged to precipitate proteins.
-
The supernatant is collected for HPLC/QqTOF-MS analysis.[1][2][3]
HPLC/QqTOF-MS Analysis
-
Chromatographic Separation: A C18 column is typically used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode to detect the protonated molecules of this compound and its metabolites. Data is acquired over a specific mass range (e.g., m/z 100-1000).
Visualizations
Metabolic Pathways of this compound
The following diagram illustrates the proposed metabolic pathways of this compound in liver microsomes. The pathways shown are based on the identified metabolites.[4]
Caption: Proposed metabolic pathways of this compound in liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the key steps in the experimental workflow for studying the in vitro metabolism of this compound.
Caption: Experimental workflow for this compound in vitro metabolism.
This compound's Interaction with the STING Signaling Pathway
Recent research has identified this compound as a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a crucial role in the innate immune response.[5][6] This interaction is independent of its metabolism but is a significant aspect of its pharmacological profile.
Caption: this compound inhibits the STING signaling pathway.
References
- 1. The metabolism of this compound in human, pig, goat and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound in human, pig, goat and rat liver microsomes [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of this compound in human, pig, goat and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Gelsevirine vs. Gelsemine: A Comparative Guide for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Gelsevirine (B199093) and Gelsemine (B155926), two indole (B1671886) alkaloids derived from the Gelsemium plant genus, focusing on their applications and performance in neurological models. This document summarizes their mechanisms of action, efficacy, and toxicity, supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Overview and Chemical Structures
This compound and Gelsemine are structurally related alkaloids that have garnered interest for their distinct neuropharmacological properties. While both compounds interact with the central nervous system, their primary mechanisms of action and therapeutic potentials diverge significantly.
| Compound | Chemical Formula | Molar Mass | Key Neurological Effects |
| This compound | C₂₁H₂₄N₂O₃ | 368.43 g/mol | Anti-inflammatory, Neuroprotective (Ischemic Stroke, Sepsis-Associated Encephalopathy) |
| Gelsemine | C₂₀H₂₂N₂O₂ | 322.40 g/mol | Anxiolytic, Analgesic, Neuroprotective (Alzheimer's Disease models) |
Mechanism of Action
This compound: A Modulator of Inflammatory Pathways
This compound primarily exhibits its neuroprotective effects through the modulation of neuroinflammatory pathways.[1][2] In models of ischemic stroke, this compound has been shown to reduce infarct volume and improve neurological function by targeting microglia, the resident immune cells of the brain.[3][4] Its key mechanisms include:
-
Inhibition of the JAK2-STAT3 Signaling Pathway: this compound directly binds to and inhibits Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] This inhibition downregulates the expression of pro-inflammatory cytokines.[3]
-
Inhibition of the STING Signaling Pathway: In models of sepsis-associated encephalopathy, this compound has been found to inhibit the STING (Stimulator of Interferon Genes) signaling pathway, which leads to a reduction in microglial pyroptosis, a form of inflammatory cell death.[6][7]
Gelsemine: A Multi-target Neuromodulator
Gelsemine's effects are more diverse, involving interactions with several key receptors and enzymes in the central nervous system.[2] Its primary targets include:
-
Glycine (B1666218) Receptors (GlyRs): Gelsemine is a known modulator of GlyRs, particularly the α3 subunit, which is involved in pain perception.[8] It acts as an agonist at these receptors, leading to inhibitory neurotransmission.[9]
-
GABAA Receptors (GABAARs): Gelsemine also modulates GABAARs, the primary inhibitory neurotransmitter receptors in the brain.[6] This interaction is thought to contribute to its anxiolytic effects.
-
Transglutaminase 2 (TG2): A more recently identified target, Gelsemine inhibits TG2, an enzyme implicated in the aggregation of β-amyloid (Aβ) peptides in Alzheimer's disease.[2] This suggests a neuroprotective role in this context.
Comparative Efficacy and Potency
Direct comparative studies of this compound and Gelsemine in the same neurological models are limited. However, data from individual studies on their primary targets provide a basis for comparison.
| Target Receptor | Compound | IC₅₀ / EC₅₀ | Neurological Model | Reference |
| Glycine Receptor (α1) | This compound | 40.6 ± 8.2 µM (inhibition) | Recombinant | [10] |
| Gelsemine | 42.4 ± 4.4 µM (inhibition of spinal GlyRs) | Recombinant & Spinal Neurons | [9][10] | |
| GABAA Receptor | This compound | Not explicitly reported, but shows inhibitory activity | Recombinant | [10] |
| Gelsemine | ~55-75 µM (inhibition) | Recombinant & Native | [10] |
Performance in Neurological Models
This compound in Ischemic Stroke
In a mouse model of transient middle cerebral artery occlusion (tMCAO), this compound administration significantly reduced brain infarct volume and improved neurological scores.[3] It also decreased the activation of microglia and the production of pro-inflammatory cytokines in the ischemic penumbra.[3][5]
Gelsemine in Alzheimer's Disease and Anxiety Models
In a mouse model of Alzheimer's disease induced by Aβ oligomers, Gelsemine (5-10 µg/kg) was shown to alleviate cognitive impairments and reduce neuroinflammation by inhibiting the over-activation of microglia and astrocytes.[1][2] In models of anxiety, such as the elevated plus-maze, Gelsemine demonstrated dose-dependent anxiolytic effects.[11][12]
Toxicity Profile
Both this compound and Gelsemine are alkaloids from the Gelsemium genus, which is known for its toxicity.[13] However, studies suggest that this compound, along with koumine (B8086292) and gelsemine, exhibit lower toxicity compared to other alkaloids from the same plant.[14] Gelsemine is known to be toxic at high doses, with potential for paralysis and respiratory failure.[13] The toxicity of this compound is less characterized in direct comparison.
Experimental Protocols
Ischemic Stroke Model (tMCAO) for this compound Evaluation
-
Animal Model: 8-week-old male C57BL/6 mice are typically used.[3]
-
Procedure: A filament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery. After a defined period (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.[3]
-
Treatment: this compound or a vehicle control is administered intraperitoneally at a specified time before and/or after the ischemic insult.[3]
-
Outcome Measures: Neurological deficits are assessed using scoring systems (e.g., Bederson score), and infarct volume is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is used to assess microglial activation and inflammatory markers.[3]
Elevated Plus-Maze for Gelsemine Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Animals are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[11]
-
Treatment: Gelsemine, a vehicle control, or a standard anxiolytic drug (e.g., diazepam) is administered prior to the test.[11]
-
Outcome Measures: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in open arm exploration is indicative of an anxiolytic effect.[11]
Conclusion
This compound and Gelsemine, while originating from the same plant genus, present distinct pharmacological profiles with potential applications in different areas of neurological research. This compound's potent anti-inflammatory effects, primarily through the JAK2-STAT3 and STING pathways, make it a promising candidate for conditions with a strong neuroinflammatory component, such as ischemic stroke. In contrast, Gelsemine's multi-target action on GlyRs, GABAARs, and TG2 suggests its utility in models of anxiety, pain, and neurodegenerative diseases like Alzheimer's.
The choice between this compound and Gelsemine will depend on the specific research question and the neurological model being investigated. Further direct comparative studies are warranted to fully elucidate their relative efficacy and safety profiles. This guide provides a foundational understanding to aid researchers in making an informed decision for their experimental designs.
References
- 1. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Gelsemine Reduces Aβ Peptide Toxicity by Targeting Transglutaminase Type 2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microglia related neuroinflammation contributes to the protective effect of this compound on ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates sepsis-associated encephalopathy by inhibiting the STING signalling-mediated pyroptosis pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Pharmacological effect of gelsemine on anxiety-like behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The metabolism of this compound in human, pig, goat and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gelsevirine's Effect on Different Cell Lines: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific effects of pure gelsevirine (B199093) on various cancer cell lines. While related compounds from the same plant source, Gelsemium elegans, have shown anti-cancer properties, direct comparative data for this compound regarding its impact on cell viability, apoptosis, and cell cycle progression across different cancer cell lines is currently limited. This guide summarizes the available information and highlights the need for further research.
Cytotoxicity Profile: Limited Data on Pure this compound
| Cell Line | Cancer Type | IC50 Value (of crude extract) | Incubation Time |
| CaOV-3 | Ovarian Cancer | 5 µg/ml | 96 hours |
| MDA-MB-231 | Breast Cancer | 40 µg/ml | 96 hours |
This data is derived from a study on a crude plant extract and may not accurately reflect the specific activity of pure this compound.
The significant difference in the half-maximal inhibitory concentration (IC50) values between the CaOV-3 and MDA-MB-231 cell lines suggests a degree of selectivity in the cytotoxic action of the plant's constituents. However, without data from pure this compound, it is impossible to attribute this effect solely to this specific alkaloid.
Apoptosis and Cell Cycle Arrest: An Unexplored Area
Currently, there is a lack of published studies detailing the effects of pure this compound on the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Such studies are crucial for understanding the mechanisms by which a compound exerts its anti-cancer effects.
Signaling Pathways: A Focus on STING Inhibition
The most well-documented molecular mechanism of this compound is its role as a specific inhibitor of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a component of the innate immune system that detects the presence of cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage.
While the inhibition of the STING pathway by this compound has been primarily investigated in the context of inflammation and sepsis, its implications for cancer therapy are not yet fully understood. The STING pathway can have both pro- and anti-tumoral effects depending on the cancer type and context. Therefore, the impact of this compound's STING inhibitory activity on cancer cells remains an important area for future research.
There is currently no direct evidence linking this compound to the modulation of other common cancer-related signaling pathways such as PI3K/Akt, MAPK, or Wnt/β-catenin in cancer cells. In contrast, another alkaloid from Gelsemium elegans, sempervirine (B1196200), has been shown to affect the Wnt/β-catenin and Akt/mTOR pathways in hepatocellular carcinoma cells. It is important to note that these findings for sempervirine cannot be extrapolated to this compound without direct experimental evidence.
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for the key experiments that would be required to perform a comparative analysis of its effects on different cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound for specific time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Due to the lack of specific data on the signaling pathways affected by this compound in cancer cells, diagrams of these pathways cannot be accurately generated at this time. An experimental workflow for assessing the cytotoxic effects of this compound is presented below.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Conclusion and Future Directions
The current body of scientific literature provides insufficient data to conduct a thorough comparative analysis of this compound's effects on different cancer cell lines. While its role as a STING inhibitor is established, its broader impact on cancer cell biology, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, remains largely unexplored.
Future research should focus on:
-
Determining the IC50 values of pure this compound on a diverse panel of human cancer cell lines to understand its potency and selectivity.
-
Investigating the ability of this compound to induce apoptosis and cell cycle arrest in sensitive cell lines to elucidate its mechanisms of cytotoxicity.
-
Exploring the effect of this compound on key cancer signaling pathways beyond STING inhibition to identify potential therapeutic targets.
Such studies are essential to unlock the potential of this compound as a novel anti-cancer agent and to guide its future development for clinical applications.
Gelsevirine vs. cGAMP: A Comparative Analysis of Binding Affinity to STING
For Immediate Release
This guide provides a detailed comparison of the binding affinity of Gelsevirine, a novel STING inhibitor, to the STING (Stimulator of Interferon Genes) protein versus its endogenous activator, cyclic GMP-AMP (cGAMP). This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the STING signaling pathway.
Executive Summary
This compound is a recently identified natural compound that acts as a specific inhibitor of the STING pathway.[1][2] It competitively binds to the cGAMP binding pocket on the STING protein, thereby preventing its activation.[1][2] In contrast, 2'3'-cGAMP is the endogenous second messenger that binds to and activates STING, initiating a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Experimental data indicates a significant difference in the binding affinities of this compound and cGAMP to STING, reflecting their opposing roles in the regulation of this crucial innate immune pathway.
Quantitative Binding Affinity Data
The binding affinities of this compound and 2'3'-cGAMP to the human STING protein have been determined using biophysical assays. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a higher binding affinity.
| Compound | Method | STING Variant | Dissociation Constant (Kd) | Reference |
| This compound | Surface Plasmon Resonance (SPR) | Human STING CTD | 27.6 μM | [2] |
| 2'3'-cGAMP | Isothermal Titration Calorimetry (ITC) / Other | Human STING | ~nM to low μM range | [3] |
Note: The reported Kd for 2'3'-cGAMP can vary depending on the specific human STING allele (e.g., wild-type, R232H, HAQ variants) and the experimental conditions.[4][5]
STING Signaling Pathway and Mechanism of Action
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[6] Upon binding to DNA, the enzyme cGAS synthesizes the second messenger 2'3'-cGAMP.[6][7] 2'3'-cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change, dimerization, and translocation of STING to the Golgi apparatus.[8][9] This initiates a signaling cascade involving the recruitment and activation of TBK1, which in turn phosphorylates the transcription factor IRF3.[7][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[6][9]
This compound acts as an antagonist of this pathway.[1] It competitively binds to the same pocket on STING as 2'3'-cGAMP, but its binding locks STING in an inactive conformation, preventing the downstream signaling events.[1][2] Furthermore, this compound has been shown to induce K48-linked ubiquitination and subsequent degradation of the STING protein, possibly through the recruitment of the E3 ubiquitin ligase TRIM21, further dampening the inflammatory response.[1][2][10][11]
Experimental Protocols
Surface Plasmon Resonance (SPR) for this compound-STING Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time. The following is a generalized protocol for determining the binding affinity of this compound to STING.
-
Immobilization: The purified C-terminal domain (CTD) of human STING is immobilized on a sensor chip surface.
-
Binding Analysis: A series of this compound solutions at different concentrations are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound this compound, is measured and recorded as a sensorgram.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
Affinity Calculation: The dissociation constant (Kd) is calculated as the ratio of koff to kon.
Isothermal Titration Calorimetry (ITC) for cGAMP-STING Binding Affinity
ITC directly measures the heat changes that occur upon molecular interactions, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Sample Preparation: A solution of purified STING protein is placed in the sample cell of the calorimeter, and a solution of 2'3'-cGAMP is loaded into the injection syringe.
-
Titration: A series of small injections of the 2'3'-cGAMP solution are made into the STING solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The available data clearly demonstrates that this compound and 2'3'-cGAMP have vastly different binding affinities for the STING protein, which is consistent with their opposing biological functions. 2'3'-cGAMP is a high-affinity agonist essential for initiating the STING-mediated immune response. Conversely, this compound is a lower-affinity competitive antagonist that not only blocks the binding of cGAMP but also promotes the degradation of the STING protein, making it a promising candidate for the development of therapeutics aimed at mitigating STING-related inflammation. Further research into the precise interactions of these molecules with different STING variants will be crucial for a comprehensive understanding of STING pathway regulation.
References
- 1. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides | PLOS One [journals.plos.org]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. The role of cGAS-STING pathway ubiquitination in innate immunity and multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Gelsevirine for Laboratory Professionals
For immediate reference, Gelsevirine and any materials contaminated with it must be treated as hazardous chemical waste.[1][2] Disposal should adhere strictly to institutional and local regulations for hazardous materials, managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
This guide provides detailed procedures for the safe handling and disposal of this compound, a toxic oxindole (B195798) alkaloid, to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should follow these steps meticulously.
I. Understanding the Hazards
This compound is an alkaloid compound that should be handled with care, assuming it possesses toxic properties.[1] Standard safety data sheets (SDS) for similar toxic chemicals indicate hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
II. Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following PPE is required:
-
Gloves: Nitrile or other chemical-resistant gloves are essential to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) is recommended.[1][2]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, packaging, labeling, and storage, culminating in collection by a certified hazardous waste service.
Step 1: Waste Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused pure compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, and absorbent pads), should be collected separately. This waste stream should not be mixed with non-hazardous trash or other types of chemical waste.[1]
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware must be collected as hazardous liquid waste. Do not dispose of this compound solutions down the drain.[2][3] Halogenated and non-halogenated solvent wastes should be collected in separate, compatible containers.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[1]
Step 2: Container Selection and Packaging
-
Choose containers that are compatible with the chemical waste. For instance, do not store strong acids in metal containers.[4] Plastic containers are often preferred for their durability.[5][6]
-
Ensure containers have a secure, leak-proof closure and are in good condition.[7]
-
Do not overfill liquid waste containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.[8]
Step 3: Labeling
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly labeled with:
-
The full chemical name, "this compound," and the names of any other constituents in a mixture.[1][6] Avoid using abbreviations or chemical formulas.[6]
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).[6][9]
-
The name and contact information of the principal investigator or responsible person.[6]
-
Appropriate hazard pictograms (e.g., toxicity).[6]
Step 4: Storage
-
Store hazardous waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[4][5]
-
Ensure secondary containment, such as a tray or tub, is used to capture any potential leaks.[4]
-
Store containers in a well-ventilated area and away from incompatible materials. For example, acids should be stored separately from bases, and oxidizers away from organic compounds.[4]
-
Keep waste containers closed at all times, except when adding waste.[5]
Step 5: Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a completed hazardous waste form.[6]
IV. Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Alert others in the vicinity and, if the spill is significant, evacuate the area. Ensure proper ventilation.[1]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.[1]
-
Containment: For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[1]
-
Cleanup: Carefully collect the absorbed material or covered solid and place it into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution. All cleaning materials must also be disposed of as hazardous waste.[1]
V. Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (such as ethanol or acetone) to remove the majority of the this compound residue. This rinsate must be collected as hazardous liquid waste.[1]
-
Wash: Thoroughly wash the glassware with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Dry: Allow the glassware to air dry or place it in a drying oven.
Experimental Protocols
This document provides procedural guidance for disposal based on established safety protocols for hazardous chemical waste. No experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended without specific, validated procedures, as incomplete reactions could produce other hazardous byproducts. The recommended procedure is disposal via a licensed hazardous waste contractor.
Quantitative Data
No quantitative data regarding specific disposal parameters (e.g., concentration limits for different disposal methods) for this compound was found in the public domain. All concentrations of this compound should be treated as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Gelsevirine
Essential Safety and Handling of Gelsevirine
For immediate reference, this guide provides critical safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should review these procedures before commencing any work with this compound.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. When handling this compound, the following PPE is mandatory:
-
Gloves : Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[3] The outer glove should be removed and disposed of after each task or in case of contamination. The inner glove should be worn under the cuff of the lab coat.
-
Eye Protection : Safety goggles or a face shield that provides full facial protection against splashes must be worn.[4][5] Standard eyeglasses are not sufficient.
-
Lab Coat/Gown : A disposable, long-sleeved gown with a solid front and tight-fitting cuffs is required.[3][5] This gown should be changed immediately if contaminated.
-
Respiratory Protection : If there is a risk of aerosolization or if handling the compound as a powder outside of a contained system, a NIOSH-approved respirator (e.g., N95) should be used.[6] All handling of powdered this compound should ideally be done in a chemical fume hood or a biological safety cabinet.
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while rinsing.[8] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water.[4] Seek immediate medical attention. |
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to areas where this compound is stored and handled should be restricted.[3]
Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of powdered this compound, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Safe Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
- 1. Frontiers | this compound is a novel STING-specific inhibitor and mitigates STING-related inflammation in sepsis [frontiersin.org]
- 2. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Appropriate PPE | ACEP [acep.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. First Aid Treatment for Lab Workers - Health and Safety Directorate [qmul.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
